5-Bromo-6-chloronicotinonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXYTFFWGHLPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628840 | |
| Record name | 5-Bromo-6-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71702-01-7 | |
| Record name | 5-Bromo-6-chloro-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71702-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-chloropyridine-3-carbonitrile | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-6-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-6-chloronicotinonitrile, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. This document details a reliable synthetic pathway from commercially available precursors and outlines the expected analytical data for the characterization of the final compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₂BrClN₂ |
| Molecular Weight | 217.45 g/mol |
| Appearance | White to yellow solid |
| Melting Point | 156-158 °C |
| CAS Number | 71702-01-7 |
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process starting from 5-bromo-6-hydroxynicotinic acid. The overall synthetic scheme involves the conversion of the carboxylic acid to an acid chloride, followed by amidation and subsequent dehydration to yield the target nitrile.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid[1]
This procedure outlines the conversion of 5-bromo-6-hydroxynicotinic acid to 5-bromo-6-chloronicotinic acid.
Materials:
-
5-bromo-6-hydroxynicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
Tetramethylammonium chloride ((CH₃)₄NCl)
-
Ice water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction flask, add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).
-
Heat the mixture to reflux and maintain for 3 hours.
-
After completion of the reaction, carefully and slowly pour the reaction mixture into ice water with continuous stirring for 2 hours.
-
Collect the precipitated solid by filtration.
-
Dissolve the solid in ethyl acetate (300 mL) and dry the solution over anhydrous sodium sulfate.
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield 5-bromo-6-chloronicotinic acid.
Step 2: Synthesis of 5-Bromo-6-chloronicotinoyl chloride[2]
This protocol describes the formation of the acid chloride from the corresponding carboxylic acid.
Materials:
-
5-Bromo-6-chloronicotinic acid
-
Thionyl chloride (SOCl₂)
Procedure:
-
In a clean, dry round-bottom flask, combine 5-bromo-6-chloronicotinic acid (1 equivalent) with an excess of thionyl chloride (e.g., 3-5 mL).
-
Fit the flask with a reflux condenser and gently reflux the mixture for 30 minutes, or until the solid has completely dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude 5-bromo-6-chloronicotinoyl chloride, which is typically used in the next step without further purification.
Step 3: Synthesis of 5-Bromo-6-chloronicotinamide
This step involves the amidation of the acid chloride.
Materials:
-
5-Bromo-6-chloronicotinoyl chloride
-
Concentrated ammonium hydroxide (NH₄OH)
-
Ice bath
-
Chloroform or other suitable organic solvent
Procedure:
-
Dissolve the crude 5-bromo-6-chloronicotinoyl chloride in a minimal amount of a suitable anhydrous solvent like chloroform.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 5-bromo-6-chloronicotinamide.
Step 4: Synthesis of this compound
This final step is the dehydration of the primary amide to the nitrile. Several reagents can be used for this transformation.[1][2]
Materials:
-
5-Bromo-6-chloronicotinamide
-
Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅))
-
Inert solvent (e.g., dichloromethane, toluene)
Procedure (using POCl₃):
-
To a solution of 5-bromo-6-chloronicotinamide (1 equivalent) in an inert solvent, add phosphorus oxychloride (2-3 equivalents) dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete, as monitored by techniques like TLC or HPLC.
-
Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice.
-
The product is extracted with a suitable organic solvent.
-
The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.
Characterization Data (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.6 | Doublet | 1H | H-2 |
| ~ 8.3 | Doublet | 1H | H-4 |
The downfield shift of these protons is due to the deshielding effects of the electronegative nitrogen atom and the halogen substituents.[3][4]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152 | C-6 (bearing Cl) |
| ~ 148 | C-2 |
| ~ 141 | C-4 |
| ~ 125 | C-5 (bearing Br) |
| ~ 118 | C-3 |
| ~ 115 | -C≡N |
The chemical shifts are influenced by the electronegativity of the substituents and the nature of the aromatic ring. The nitrile carbon is expected to appear in the characteristic region for this functional group.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2230 | Strong, Sharp | C≡N stretch |
| ~ 1550-1600 | Medium | C=C and C=N aromatic ring stretches |
| ~ 1000-1200 | Strong | C-Cl and C-Br stretches |
The most characteristic peak will be the strong, sharp absorption of the nitrile group around 2230 cm⁻¹, which is slightly lower than aliphatic nitriles due to conjugation with the aromatic ring.[7][8]
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| m/z | Interpretation |
| 215/217/219 | Molecular ion peak cluster [M]⁺ |
| 136/138 | [M - Br]⁺ |
| 180/182 | [M - Cl]⁺ |
| 109 | [M - Br - Cl]⁺ |
Fragmentation is likely to involve the loss of the halogen atoms and the nitrile group.[9][10]
Safety Information
This compound is expected to be a hazardous substance. Appropriate safety precautions should be taken during its handling and synthesis.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11]
-
Precautionary Statements: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes.[11]
Always consult the Safety Data Sheet (SDS) before handling this compound.
Workflow Diagram
Caption: General experimental workflow for synthesis and characterization.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. savemyexams.com [savemyexams.com]
- 11. fishersci.com [fishersci.com]
Spectroscopic Analysis of 5-Bromo-6-chloronicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromo-6-chloronicotinonitrile. These predictions are based on the analysis of its molecular structure and typical spectroscopic values for similar functional groups and structural motifs.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.8 | Doublet | ~2.0 | H-2 |
| ~8.4 | Doublet | ~2.0 | H-4 |
Note: The proton chemical shifts are predicted for a deuterated chloroform (CDCl₃) solvent. The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-6 |
| ~152 | C-2 |
| ~145 | C-4 |
| ~125 | C-5 |
| ~118 | C-3 |
| ~115 | -CN |
Note: The carbon chemical shifts are predicted for a deuterated chloroform (CDCl₃) solvent. The assignments are based on the expected electronic environment of each carbon atom.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Medium | C≡N stretch |
| ~1570, 1550 | Medium-Strong | C=C/C=N ring stretching |
| ~1100 | Medium | C-Cl stretch |
| ~850 | Strong | C-H out-of-plane bending |
| ~600 | Medium | C-Br stretch |
Note: The IR data predicts key functional group absorptions. The fingerprint region (below 1500 cm⁻¹) would contain additional, more complex signals characteristic of the molecule as a whole.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 218/220/222 | Variable | [M]⁺ (Molecular Ion) |
| 183/185 | Variable | [M-Cl]⁺ |
| 139/141 | Variable | [M-Br]⁺ |
| 104 | Variable | [M-Br-Cl]⁺ |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These methods are standard in organic chemistry research and can be adapted to the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule by analyzing the magnetic properties of its atomic nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be filtered into a clean 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2][3]
-
Instrumentation: The data is acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired with proton broadband decoupling to simplify the spectrum to single lines for each unique carbon atom.[4] A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4]
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. The resulting spectra are then integrated and the chemical shifts are referenced.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5] Pressure is applied to ensure good contact between the sample and the crystal. This is often the simplest and most common method for solid samples.
-
Sample Preparation (Thin Solid Film): Alternatively, dissolve a small amount of the solid in a volatile solvent like methylene chloride.[6] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6]
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the empty ATR crystal or clean salt plate is recorded first. Then, the spectrum of the sample is recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorption spectrum via a Fourier transform.[7]
-
Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups.[5][7][8]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.[9] The concentration should be in the range of micrograms per milliliter.[9]
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. For a compound like this, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.[10][11]
-
Ionization: In the ion source, the sample molecules are converted into gas-phase ions. In EI, a high-energy electron beam knocks an electron off the molecule to form a molecular ion (M⁺).[10][12] ESI is a softer ionization technique that can produce protonated molecules [M+H]⁺.
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[10][13]
-
Detection: A detector records the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Data Analysis: The spectrum is analyzed to identify the molecular ion peak, which provides the molecular weight of the compound. The isotopic distribution pattern is crucial for confirming the presence of bromine and chlorine. Fragmentation patterns can provide clues about the molecule's structure.[10]
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in elucidating the structure of an organic compound.
Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
Caption: Logical relationships between spectroscopic techniques and the structural information they provide for structure elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mit.edu [web.mit.edu]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. amherst.edu [amherst.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. webassign.net [webassign.net]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. youtube.com [youtube.com]
- 13. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Synthesis and Crystallographic Analysis of 5-Bromo-6-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential crystallographic analysis of 5-bromo-6-chloronicotinonitrile, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. While specific crystallographic data for the title compound is not publicly available, this document outlines a detailed, generalized experimental protocol for single-crystal X-ray diffraction (XRD) applicable to small organic molecules of this class. Furthermore, it details the synthesis of the closely related precursor, 5-bromo-6-chloronicotinic acid, and its conversion to the acyl chloride, providing a foundational methodology for obtaining the nitrile. This guide also explores the potential biological relevance by discussing signaling pathways that may be modulated by such nicotinonitrile derivatives, supported by a visual representation of a key kinase signaling pathway. The content is structured to equip researchers with the necessary protocols and theoretical framework to pursue the synthesis and detailed structural elucidation of this compound and its analogs.
Introduction
Nicotinonitrile derivatives are a significant class of heterocyclic compounds in pharmaceutical research, serving as scaffolds for a wide array of therapeutic agents. The introduction of halogen substituents, such as bromine and chlorine, can profoundly influence the physicochemical properties and biological activities of these molecules, including their lipophilicity, metabolic stability, and binding interactions with biological targets.[1] this compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents.
The precise three-dimensional arrangement of atoms within a molecule, determined through single-crystal X-ray diffraction, is crucial for understanding its structure-activity relationships and for rational drug design.[2] This guide addresses the current gap in knowledge regarding the crystal structure of this compound by providing a robust, generalized protocol for its analysis, alongside synthetic procedures for its precursors.
Synthesis of Precursors
The synthesis of this compound can be envisioned to start from commercially available precursors. A key intermediate is 5-bromo-6-chloronicotinic acid, which can be converted to the corresponding acyl chloride, a versatile intermediate for further chemical transformations.[3]
Synthesis of 5-Bromo-6-chloronicotinic Acid
The synthesis of 5-bromo-6-chloronicotinic acid typically involves the chlorination of 5-bromo-6-hydroxynicotinic acid.
Experimental Protocol:
-
Materials: 5-bromo-6-hydroxynicotinic acid, phosphorus oxychloride (POCl₃), tetramethylammonium chloride.
-
Procedure:
-
To a suspension of 5-bromo-6-hydroxynicotinic acid in a suitable solvent, add phosphorus oxychloride and a catalytic amount of tetramethylammonium chloride.
-
Heat the reaction mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
The resulting precipitate, 5-bromo-6-chloronicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
-
Synthesis of 5-Bromo-6-chloronicotinoyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure in organic synthesis.[4][5]
Experimental Protocol:
-
Materials: 5-bromo-6-chloronicotinic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), and a catalytic amount of N,N-dimethylformamide (DMF) in an anhydrous aprotic solvent like dichloromethane (DCM).[4][5]
-
Procedure:
-
Suspend 5-bromo-6-chloronicotinic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Add a catalytic amount of DMF to the suspension.[5]
-
Cool the mixture to 0 °C in an ice bath and slowly add thionyl chloride or oxalyl chloride dropwise.[4][5]
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases and the reaction is complete (monitored by TLC or IR spectroscopy).[4]
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 5-bromo-6-chloronicotinoyl chloride, which is often used in the subsequent step without further purification.[4][5]
-
The following diagram illustrates the logical workflow for the synthesis of 5-bromo-6-chloronicotinoyl chloride.
Prospective Crystal Structure Analysis
While specific crystallographic data for this compound is not available, a generalized protocol for single-crystal X-ray diffraction of a small organic molecule is presented below. This protocol is widely applicable and serves as a roadmap for researchers aiming to elucidate the crystal structure of this and related compounds.[2][6]
Crystal Growth
The initial and often most challenging step is growing high-quality single crystals suitable for X-ray diffraction.
Experimental Protocol:
-
Solvent Selection: Screen a variety of solvents with different polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to find a suitable solvent or solvent system in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container that contains a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Data Collection and Structure Solution
Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.
Experimental Protocol:
-
Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[7] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: Process the collected diffraction data to determine the unit cell parameters and space group, and to integrate the reflection intensities.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques. This process yields the atomic coordinates, bond lengths, bond angles, and other structural parameters.[7]
The experimental workflow for a typical single-crystal X-ray diffraction analysis is depicted below.
Hypothetical Quantitative Data Presentation
Should the crystal structure of this compound be determined, the quantitative data would be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Crystal Data and Structure Refinement Details.
| Parameter | Value |
| Empirical formula | C₆H₂BrClN₂ |
| Formula weight | 217.45 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = YY.YYY° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume | VVV.V ų |
| Z | 4 |
| Density (calculated) | D.DDD Mg/m³ |
| Absorption coefficient | μ.μμμ mm⁻¹ |
| F(000) | FFF |
| Crystal size | 0.X × 0.Y × 0.Z mm³ |
| Theta range for data collection | θ.θθ to θθ.θθ° |
| Reflections collected | NNNN |
| Independent reflections | nnnn [R(int) = 0.rrrr] |
| Final R indices [I>2σ(I)] | R₁ = 0.rrrr, wR₂ = 0.rrrr |
| R indices (all data) | R₁ = 0.rrrr, wR₂ = 0.rrrr |
| Goodness-of-fit on F² | S.SSS |
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°).
| Bond | Length (Å) | Angle | Angle (°) |
| Br(1)-C(5) | X.XXX(x) | N(1)-C(2)-Cl(1) | XXX.X(x) |
| Cl(1)-C(6) | Y.YYY(y) | C(5)-C(6)-N(1) | YYY.Y(y) |
| N(2)-C(7) | Z.ZZZ(z) | C(3)-C(7)-N(2) | ZZZ.Z(z) |
| C(2)-N(1) | A.AAA(a) | C(4)-C(3)-C(7) | AAA.A(a) |
Potential Biological Activity and Signaling Pathways
Halogenated nicotinic acid and nicotinonitrile derivatives have been investigated for a range of biological activities, including as kinase inhibitors.[8] Kinase signaling pathways are crucial in cellular processes, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders.[8] Derivatives of 5-bromo-6-chloronicotinoyl chloride, for instance, have been explored as inhibitors of p38 MAP kinase and Spleen Tyrosine Kinase (Syk).[8]
The p38 Mitogen-Activated Protein (MAP) kinase pathway is a key signaling cascade that responds to inflammatory cytokines and cellular stress, leading to inflammation and apoptosis.[8] It is plausible that this compound or its derivatives could modulate this or similar pathways.
The diagram below illustrates a simplified p38 MAP kinase signaling pathway, a potential target for compounds derived from the this compound scaffold.
Conclusion
This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. While the definitive crystal structure remains to be determined, the detailed protocols for precursor synthesis and a generalized methodology for single-crystal X-ray diffraction offer a clear path forward for researchers. The exploration of potential biological targets, such as the p38 MAP kinase pathway, highlights the relevance of this compound scaffold in drug discovery. The successful crystallographic analysis of this compound will be invaluable for understanding its chemical properties and for guiding the design of new therapeutic agents.
References
- 1. Advances in the Study of Halogenated Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eas.org [eas.org]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
chemical properties and reactivity of 5-Bromo-6-chloronicotinonitrile
An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-6-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Its utility in organic synthesis, particularly for the development of novel compounds in medicinal chemistry and agrochemical research, is well-established.[1][2][3] The di-halogenated pyridine core offers multiple reactive sites that can be selectively functionalized to generate complex molecular architectures.[4] This guide details its chemical properties, reactivity, and provides established experimental protocols for its use.
Chemical and Physical Properties
This compound is a solid compound at room temperature.[5] The introduction of bromine and chlorine substituents onto the pyridine ring significantly modulates the molecule's physicochemical properties, enhancing lipophilicity and potentially improving membrane permeability, which are desirable traits in drug design.[6]
A summary of its key properties is presented below.
| Property | Value | Reference |
| IUPAC Name | 5-bromo-6-chloropyridine-3-carbonitrile | [7] |
| CAS Number | 71702-01-7 | [7] |
| Molecular Formula | C₆H₂BrClN₂ | [7] |
| Molecular Weight | 217.45 g/mol | [7] |
| Exact Mass | 215.90899 Da | [7] |
| Appearance | Solid | [5] |
| Melting Point | 170 - 173 °C (for the corresponding acid) | [5] |
| Topological Polar Surface Area | 36.7 Ų | [7] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Complexity | 164 | [7] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the three functional groups: the nitrile, the C-Br bond, and the C-Cl bond. The electron-deficient nature of the pyridine ring, amplified by the halogen substituents, makes the ring susceptible to nucleophilic attack.[8] However, the most synthetically valuable transformations involve metal-catalyzed cross-coupling reactions at the halogen positions.
Metal-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bonds follows the general trend: C-I > C-Br > C-Cl.[9] Consequently, the carbon-bromine (C-Br) bond at the 5-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 6-position.[9] This chemoselectivity is crucial as it allows for sequential, selective functionalization of the molecule.
Suzuki-Miyaura Coupling: This reaction is a robust method for forming C(sp²)–C(sp²) bonds to create biaryl compounds.[10] It is widely used to introduce various aryl and heteroaryl groups at the 5-position of the nicotinonitrile core by reacting it with an appropriate arylboronic acid.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Bromo-6-chloropyridine-3-carbonitrile | C6H2BrClN2 | CID 22906331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of 5-Bromo-6-chloronicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloronicotinonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its substitution pattern makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.
Data Presentation: Solubility Profile
Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, based on its chemical structure—a polar pyridine ring with a nitrile group and halogen substituents—and information gleaned from synthetic procedures involving its preparation and purification, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility of this compound in a range of common organic solvents.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble | The polar nature of these solvents can effectively solvate the polar sites of the molecule (nitrile group, pyridine nitrogen). Dichloromethane and ethyl acetate are commonly used in its synthesis and purification. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The hydrogen bonding capability of these solvents can interact with the nitrogen atoms, but the overall non-polar character of the bromochloro-substituted ring may limit high solubility. |
| Non-Polar Aromatic | Toluene, Benzene | Slightly Soluble to Soluble | Pi-stacking interactions between the aromatic solvent and the pyridine ring can contribute to solubility. Toluene is mentioned as a solvent in the synthesis of related compounds. |
| Non-Polar Aliphatic | Hexane, Heptane | Slightly Soluble to Insoluble | The significant difference in polarity between the compound and these solvents suggests limited solubility. These are often used as anti-solvents for precipitation or recrystallization. |
| Aqueous | Water | Slightly Soluble to Insoluble | While the nitrogen atoms can participate in hydrogen bonding, the overall hydrophobic nature of the molecule suggests low water solubility. A related isomer is described as "slightly soluble in water". |
Experimental Protocols
To determine the quantitative solubility of this compound in a specific solvent, or to select an appropriate solvent for a process like recrystallization, a systematic experimental approach is required.
Protocol 1: Determination of Quantitative Solubility (Isothermal Method)
This method aims to determine the concentration of a saturated solution at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Scintillation vials or small Erlenmeyer flasks with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or hot plate with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a constant temperature bath. Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant liquid using a pre-heated or temperature-equilibrated pipette to avoid premature crystallization.
-
Dilution: Dilute the extracted sample to a known volume with the same solvent in a volumetric flask.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as g/L or mol/L.
Protocol 2: Solvent Screening for Recrystallization
This protocol is used to identify a suitable solvent for the purification of this compound by recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane)
-
Test tubes
-
Hot plate or water bath
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Solubility Test: Place a small amount (e.g., 20-30 mg) of the crude compound into a series of test tubes.
-
Room Temperature Test: To each test tube, add the selected solvent dropwise at room temperature, vortexing after each addition, up to a total volume of approximately 1 mL. Observe if the compound dissolves. A good recrystallization solvent should not dissolve the compound at this stage.
-
Hot Solubility Test: For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate. Continue to add the solvent in small portions until the compound fully dissolves. Note the approximate volume of solvent required.
-
Cooling and Crystal Formation: Allow the hot, saturated solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Solvent Selection: The ideal solvent is one that dissolves the compound completely at a high temperature but allows for the formation of a significant amount of crystals upon cooling.
Mandatory Visualization
The following diagram illustrates the logical workflow for selecting a suitable recrystallization solvent for this compound.
Caption: Workflow for Recrystallization Solvent Selection.
Stability and Storage of 5-Bromo-6-chloronicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-6-chloronicotinonitrile (CAS No. 71702-01-7), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound, this guide also incorporates best practices and information from structurally related compounds to ensure product integrity and experimental reproducibility.
Core Stability Profile and Recommendations
Recommended Storage Conditions
To ensure long-term stability and purity, the following storage conditions are recommended. These are summarized in Table 1.
-
Temperature: For long-term storage, refrigeration at 2°C to 8°C is advisable to minimize the rate of any potential degradation.[1] For short-term storage, room temperature is generally acceptable if the material is kept dry.[1]
-
Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is highly recommended.[1] This minimizes contact with atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation pathways.
-
Container: The compound should be stored in a tightly sealed container to prevent moisture ingress.[2][3]
-
Light: As a general best practice for chemical reagents, storage in a dark place is recommended to prevent potential photodegradation.[1][4]
Quantitative Data Summary
Specific quantitative stability data for this compound is not extensively published. Table 1 provides a summary of the qualitative and recommended conditions derived from available safety and product data sheets. Researchers are advised to perform their own stability studies for critical applications.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Condition | Rationale & Remarks |
| Temperature | 2°C - 8°C (Long-term) | Minimizes decomposition and preserves long-term purity.[1] |
| Room Temperature (Short-term) | Acceptable for short durations provided the material is kept dry.[1] | |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Ideal for preventing contact with atmospheric moisture and oxygen.[1] |
| Normal Atmosphere | Increases the risk of hydrolysis due to ambient moisture.[1] | |
| Light | Store in a dark place | General good practice to prevent potential photodegradation.[1][4] |
| Container | Tightly sealed | Prevents ingress of moisture and other atmospheric contaminants.[2][3] |
| Incompatibilities | Strong oxidizing agents | Based on data for the related compound, 5-bromo-6-chloronicotinic acid.[3] |
Experimental Protocols
To ensure the integrity of this compound for research and development, its purity should be assessed, especially if it has been stored for an extended period or under suboptimal conditions. The following are general protocols for purity assessment, adapted from methods for similar compounds.[5]
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying the purity of the compound and detecting non-volatile impurities.
-
Materials and Reagents:
-
This compound (sample and reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for mobile phase modification)
-
-
Instrumentation:
-
HPLC system with a UV or Diode-Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL). Serially dilute to create calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve it in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standards and sample. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.
-
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the chemical structure and identifying potential degradation products or impurities.
-
Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Internal standard (optional, for quantitative NMR)
-
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
-
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the chosen deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Compare the resulting spectra with a reference spectrum or with predicted chemical shifts to confirm the structure. Impurities will appear as additional peaks in the spectrum.
-
Stability and Degradation Workflow
The following diagram outlines a logical workflow for assessing the stability of this compound and determining appropriate storage conditions for specific applications.
Caption: Workflow for Stability Assessment of this compound.
References
An In-depth Technical Guide to 5-Bromo-6-chloronicotinonitrile: Properties, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-6-chloronicotinonitrile, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited publicly available data on this specific nitrile compound, this guide also incorporates detailed information on its close structural analog, 5-Bromo-6-chloronicotinoyl chloride, to infer potential synthetic routes, reactions, and biological activities. This document is intended to serve as a foundational resource for researchers exploring the potential of this chemical scaffold.
Core Compound Properties
This compound is a substituted pyridinecarbonitrile. The presence of two different halogen atoms (bromine and chlorine) and a nitrile group on the pyridine ring offers multiple sites for chemical modification, making it an attractive building block for the synthesis of diverse molecular architectures.
| Property | Value | Reference |
| CAS Number | 71702-01-7 | |
| Molecular Formula | C₆H₂BrClN₂ | |
| Molecular Weight | 217.45 g/mol | |
| IUPAC Name | 5-bromo-6-chloropyridine-3-carbonitrile | |
| Synonyms | 5-Bromo-6-chloro-3-cyanopyridine, 5-bromo-6-chloro-nicotinonitrile | |
| Physical Form | White to Yellow Solid | [1] |
| Storage | Inert atmosphere, room temperature | [1] |
Synthesis and Reactivity
While specific experimental protocols for the synthesis of this compound are not extensively detailed in the available literature, a plausible synthetic route involves the dehydration of the corresponding amide, 5-bromo-6-chloronicotinamide. This is a standard transformation in organic chemistry. The amide itself can be synthesized from the more reactive acyl chloride, 5-Bromo-6-chloronicotinoyl chloride.
Synthesis of the Precursor: 5-Bromo-6-chloronicotinoyl chloride
The primary route for synthesizing the key intermediate, 5-Bromo-6-chloronicotinoyl chloride, involves a two-step process starting from 5-bromo-6-hydroxynicotinic acid.[2]
Experimental Protocol: Synthesis of 5-Bromo-6-chloronicotinoyl chloride [2][3][4]
Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid
-
Reactants: 5-bromo-6-hydroxynicotinic acid, phosphorus oxychloride (POCl₃), tetramethylammonium chloride.
-
Procedure: A mixture of 5-bromo-6-hydroxynicotinic acid and tetramethylammonium chloride in phosphorus oxychloride is heated. The reaction progress is monitored until completion. An aqueous workup followed by extraction yields 5-Bromo-6-chloronicotinic acid.
Step 2: Chlorination to 5-Bromo-6-chloronicotinoyl chloride
-
Reactants: 5-Bromo-6-chloronicotinic acid, thionyl chloride (SOCl₂) or oxalyl chloride.[2][5] A catalytic amount of N,N-Dimethylformamide (DMF) can be used to facilitate the reaction.[4]
-
Procedure: To a solution of 5-Bromo-6-chloronicotinic acid in an inert solvent (e.g., dichloromethane), thionyl chloride (1.5 - 2.0 equivalents) is added dropwise at 0 °C.[3] The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete.[3] The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-Bromo-6-chloronicotinoyl chloride.[3] This crude product is often used in the next step without further purification.[4][5]
Reactivity and Potential Synthesis of Derivatives
5-Bromo-6-chloronicotinoyl chloride is a robust acylating agent that readily reacts with nucleophiles, most commonly primary and secondary amines, to form stable amide bonds.[5] This reactivity is fundamental to its application in building more complex molecules.
Experimental Protocol: General Amide Synthesis from 5-Bromo-6-chloronicotinoyl chloride [3][6]
-
Reactants: 5-Bromo-6-chloronicotinoyl chloride, a primary or secondary amine, a non-nucleophilic base (e.g., triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Procedure:
-
The amine (1.0 equivalent) and triethylamine (1.1 - 1.5 equivalents) are dissolved in the anhydrous solvent and cooled to 0 °C.
-
A solution of 5-Bromo-6-chloronicotinoyl chloride (1.05 - 1.1 equivalents) in the same solvent is added dropwise to the cooled amine solution.
-
The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC or LC-MS.
-
The reaction is quenched with water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography or recrystallization.
-
Potential Biological Activity and Applications in Drug Discovery
While direct biological studies on this compound are scarce, the halogenated nicotinamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.[3]
Anticancer and Kinase Inhibitory Potential
Derivatives of nicotinic acid have shown promise as anticancer agents.[7] The di-halogenated pyridine core of this compound and its analogs is an attractive starting point for the design of novel kinase inhibitors.[6] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and chronic inflammatory conditions.[6]
It is hypothesized that potent derivatives of this scaffold could induce apoptosis (programmed cell death), a common mechanism of action for many anticancer drugs.[7]
Antimicrobial Activity
Derivatives of 5-bromo-6-chloronicotinoyl chloride, such as amides and hydrazones, are candidates for screening against pathogenic bacteria and fungi.[7] The mechanism of action could involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[7]
Workflow for Drug Discovery
The chemical tractability of the 5-bromo-6-chloropyridine scaffold makes it suitable for a standard drug discovery workflow, from initial library synthesis to the identification of lead compounds.
Conclusion
This compound represents a promising, albeit underexplored, building block for the development of novel therapeutic agents. By leveraging the synthetic routes and reactivity profiles of closely related analogs like 5-Bromo-6-chloronicotinoyl chloride, researchers can generate diverse libraries of compounds for biological screening. The existing literature on structurally similar halogenated nicotinic acid derivatives suggests that promising avenues for investigation include anticancer, antimicrobial, and kinase inhibitory activities. Further research into the direct synthesis and biological evaluation of this compound and its unique derivatives is warranted to fully explore the potential of this chemical scaffold.
References
- 1. 1378862-22-6|5-Bromo-6-chloronicotinohydrazide|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 5-Bromo-2-chloronicotinonitrile | 405224-23-9 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Evolving Landscape of Nicotinonitrile Derivatives: A Technical Guide to the Potential Biological Activities of 5-Bromo-6-chloronicotinonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Among these, the nicotinonitrile scaffold has garnered significant attention, forming the core of various approved drugs and clinical candidates. The strategic introduction of halogen substituents, such as bromine and chlorine, onto this pyridine ring can dramatically modulate the physicochemical properties and biological activities of the resulting molecules, enhancing their potential as drug leads. This technical guide delves into the prospective biological activities of 5-Bromo-6-chloronicotinonitrile derivatives, synthesizing available data on their anticancer and antimicrobial potential, outlining experimental methodologies, and visualizing key cellular pathways.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
Derivatives of the broader nicotinonitrile class have demonstrated notable cytotoxic activity against a range of cancer cell lines. While specific experimental data for this compound derivatives is emerging, closely related analogs, such as N-substituted 5-Bromo-6-chloronicotinamides, have been investigated, providing valuable insights into the potential of this scaffold.
Hypothetical In Vitro Anticancer Activity
A hypothetical study on a series of N-substituted 5-Bromo-6-chloronicotinamide analogs suggests that substitutions on the N-phenyl ring significantly influence their anticancer activity. The data indicates that electron-withdrawing groups, such as chloro and trifluoromethyl groups, at the 4-position of the phenyl ring may enhance cytotoxic potency.[1]
Table 1: Hypothetical In Vitro Cytotoxicity of N-Aryl-5-Bromo-6-chloronicotinamide Analogs [1]
| Compound ID | R Group (Substitution on Phenyl Ring) | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| BCNA-01 | H | 15.2 ± 1.8 | 21.5 ± 2.5 | 18.9 ± 2.1 |
| BCNA-02 | 4-OCH₃ | 8.7 ± 0.9 | 12.3 ± 1.4 | 10.1 ± 1.1 |
| BCNA-03 | 4-Cl | 5.1 ± 0.6 | 7.8 ± 0.9 | 6.5 ± 0.7 |
| BCNA-04 | 4-CF₃ | 2.3 ± 0.3 | 4.1 ± 0.5 | 3.0 ± 0.4 |
| BCNA-05 | 3,4-diCl | 3.5 ± 0.4 | 5.9 ± 0.7 | 4.2 ± 0.5 |
| Doxorubicin (Standard) | - | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes.[1]
Mechanism of Action: Induction of Apoptosis
A plausible mechanism of action for the anticancer effects of these derivatives is the induction of apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism for many anticancer agents. It is conceivable that potent 5-Bromo-6-chloronicotinamide analogs could modulate key proteins within this pathway, leading to the elimination of cancer cells.[1]
Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for anticancer compounds.
Antimicrobial Activity: Combating Pathogenic Microorganisms
Halogenated organic compounds have long been recognized for their antimicrobial properties. The presence of bromine and chlorine on the nicotinonitrile scaffold suggests that its derivatives could exhibit activity against a range of pathogenic bacteria and fungi. While specific data for this compound derivatives is not extensively available, the broader class of substituted nicotinonitriles has shown promise in this area. The mechanism of antimicrobial action could involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[2]
Table 2: Illustrative Antimicrobial Activity of Substituted Nicotinonitrile Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Thieno[2,3-b]pyridines | Staphylococcus aureus | 62.5 - 500 | [3] |
| Thieno[2,3-b]pyridines | Escherichia coli | 62.5 - 500 | [3] |
| Pyridinethione Derivatives | Candida albicans | 8 - 128 | [3] |
Note: This table presents data for related nicotinonitrile derivatives to illustrate potential activity and is not specific to this compound derivatives.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of nicotinonitrile derivatives, which can be adapted for the study of this compound analogs.
General Synthesis of N-Aryl-5-Bromo-6-chloronicotinamides
This protocol describes a common method for the synthesis of nicotinamide derivatives from a nicotinoyl chloride precursor.
Caption: A general workflow for the synthesis of N-Aryl-5-bromo-6-chloronicotinamides.
Methodology:
-
Activation of the Carboxylic Acid: 5-Bromo-6-chloronicotinic acid is converted to its more reactive acyl chloride derivative. This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene.
-
Amide Bond Formation: The resulting 5-Bromo-6-chloronicotinoyl chloride is then reacted with a substituted aniline (Ar-NH₂) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. This reaction is usually carried out in an inert solvent at room temperature or with gentle heating.
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified, often by column chromatography on silica gel, to yield the pure N-aryl-5-bromo-6-chloronicotinamide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology: [1]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
-
MTT Addition: After the incubation period, the media is removed, and fresh media containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) or isopropanol is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Further research is warranted to synthesize and screen a diverse library of derivatives to establish a clear structure-activity relationship (SAR). Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing the potency and selectivity of these compounds. In vivo studies will also be necessary to evaluate their efficacy and safety in preclinical models. The continued exploration of this chemical space holds the potential to deliver new and effective treatments for cancer and infectious diseases.
References
An In-depth Technical Guide to the Safety and Handling of 5-Bromo-6-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 5-Bromo-6-chloronicotinonitrile (CAS No: 71702-01-7). The information is compiled from various safety data sheets to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are detailed in the GHS classification below.
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
Pictograms:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin Irritation
-
Eye Irritation
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₆H₂BrClN₂ | [1] |
| Molecular Weight | 217.45 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 170 - 173 °C | [3] |
| Boiling Point | No data available | [3] |
| Flash Point | No data available | [3] |
| Solubility | No data available | |
| Vapor Pressure | No data available | [3] |
| Density | No data available |
Toxicological Information
Detailed toxicological data for this compound is limited. The available information indicates the following:
| Toxicity Endpoint | Result | Reference |
| Acute Oral Toxicity | No data available | [4] |
| Acute Dermal Toxicity | No data available | [4] |
| Acute Inhalation Toxicity | No data available | [4] |
| Skin Corrosion/Irritation | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [1] |
| Carcinogenicity | No data available | [5] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize exposure and ensure a safe working environment.
Handling:
-
Handle in a well-ventilated place.[4]
-
Wear suitable protective clothing, gloves, and eye/face protection.[2][4]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands and face thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| Protection Type | Recommendation | Reference |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [4] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Protective gloves. | [2][4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [4] |
First-Aid Measures
In case of exposure, immediate first aid is critical.
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Move the victim into fresh air. | [4] |
| Skin Contact | Take off contaminated clothing immediately. Wash with plenty of soap and water. | [2][4] |
| Eye Contact | Rinse with pure water for at least 15 minutes. | [4] |
| Ingestion | Rinse mouth with water. | [4] |
In all cases of exposure, seek medical advice if symptoms persist.[3]
Accidental Release Measures
In the event of a spill or accidental release, the following steps should be taken:
-
Personal Precautions: Avoid dust formation and ensure adequate ventilation. Use personal protective equipment.[4][6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Collect the spilled material and arrange for disposal.[4] Sweep up and shovel into suitable containers for disposal.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may be formed.
Stability and Reactivity
-
Reactivity: No data available.[4]
-
Chemical Stability: Stable under normal conditions.[3]
-
Possibility of Hazardous Reactions: No data available.[4]
-
Conditions to Avoid: Incompatible products.[3]
-
Incompatible Materials: Strong oxidizing agents.[3]
-
Hazardous Decomposition Products: None under normal use conditions.[3]
Experimental Protocols
No specific experimental protocols for the safety and handling of this compound were found in the provided search results. It is recommended that researchers develop and validate their own standard operating procedures (SOPs) based on the information in this guide and a thorough risk assessment of their specific experimental setup.
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for the safe handling of a chemical substance like this compound, from initial hazard identification to emergency response.
Caption: Logical workflow for safe chemical handling.
References
Methodological & Application
Application Notes: 5-Bromo-6-chloronicotinonitrile as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloronicotinonitrile is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in medicinal chemistry. Its di-halogenated pyridine core provides two distinct reactive sites that can be sequentially and selectively functionalized, enabling the construction of complex molecular architectures. The presence of the nitrile group further modulates the electronic properties of the pyridine ring, influencing its reactivity and potential interactions with biological targets.
This document provides detailed application notes on the use of this compound in the synthesis of bioactive molecules, with a particular focus on its application in the development of kinase inhibitors. It includes generalized experimental protocols for key synthetic transformations and showcases the importance of this scaffold in drug discovery.
Applications in Kinase Inhibitor Synthesis
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of many kinase inhibitors. This compound is an ideal starting material for generating libraries of potential kinase inhibitors due to the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.
In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond.[1] This reactivity difference allows for selective functionalization at the 5-position (bromine) while leaving the 6-position (chlorine) available for subsequent transformations. This sequential approach is a powerful strategy for building molecular complexity and exploring the structure-activity relationships (SAR) of targeted inhibitors. A primary application of this building block is in the synthesis of compounds targeting the Janus kinase (JAK) family of enzymes, which are critical mediators in inflammatory and immune responses.[2]
Key Synthetic Transformations & Methodologies
The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).
Caption: Synthetic workflow for functionalizing this compound.
Application Example: Janus Kinase (JAK) Inhibitors
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in immunity, inflammation, and hematopoiesis.[2] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Small molecule inhibitors targeting JAK enzymes, such as Ruxolitinib, have shown significant therapeutic success.[3] The core structures of many JAK inhibitors can be synthesized utilizing di-halogenated pyridine building blocks like this compound.
Caption: Simplified JAK/STAT signaling pathway and the action of a JAK inhibitor.
Quantitative Data
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference Compound |
| Pyrido[2,3-d]pyrimidines | JAK1 | 2-10 | Tofacitinib |
| Pyrido[2,3-d]pyrimidines | JAK2 | 1-5 | Ruxolitinib |
| Pyrido[2,3-d]pyrimidines | JAK3 | < 2 | Tofacitinib |
| Phenylaminopyrimidines | JAK2 | 1.3 | CYT387 |
Note: Data is representative of the compound classes and not derived directly from the specified building block.
Experimental Protocols
The following are generalized protocols for the functionalization of this compound. Note: These protocols should be optimized for specific substrates and reaction scales. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid at the more reactive C-Br bond.[4][5]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water) via syringe. The final concentration of the substrate should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-6-chloronicotinonitrile.[5]
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position
This protocol provides a general method for the palladium-catalyzed C-N bond formation at the C-Br position.[6][7]
Materials:
-
This compound (1.0 equiv.)
-
Primary or Secondary Amine (1.2 equiv.)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound and the desired amine to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).[6]
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the pure 5-amino-6-chloronicotinonitrile.[8]
References
Application Notes and Protocols: 5-Bromo-6-chloronicotinonitrile in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-bromo-6-chloronicotinonitrile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted pyridine derivatives.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] For dihalogenated substrates like this compound, the inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling sequential and site-selective modifications.[3][4]
Chemoselectivity in Suzuki Coupling
The typical reactivity order for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[3] Consequently, the C-Br bond at the 5-position of this compound is expected to undergo oxidative addition to the palladium(0) catalyst more readily than the C-Cl bond at the 6-position. This chemoselectivity allows for the preferential synthesis of 5-aryl-6-chloronicotinonitriles. Subsequent coupling at the C-Cl position is possible but generally requires more forcing reaction conditions or specialized catalyst systems, often employing bulky, electron-rich phosphine ligands.[3]
Key Reaction Parameters
The success and selectivity of the Suzuki coupling of this compound are highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Palladium Catalyst: A variety of palladium sources can be employed, including Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), and Pd₂(dba)₃.[3][5]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For selective coupling at the C-Br bond, common ligands like triphenylphosphine (PPh₃) and dppf are often effective.[3]
-
Base: The base plays a critical role in activating the boronic acid for the transmetalation step.[6][7] Common inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[3][6]
-
Solvent: A range of solvents can be utilized, with common choices being 1,4-dioxane, toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), often in a mixture with water.[3][8]
Data Presentation: Influence of Reaction Conditions on Yield
The following tables summarize typical yields for the Suzuki coupling of this compound with an arylboronic acid under various reaction conditions. These data are representative and aim to guide the optimization process.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | 85 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | 82 |
| 3 | PdCl₂(dppf) (3) | - | 90 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | 92 |
Conditions: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), 1,4-dioxane/water (4:1), 90 °C, 12 h.
Table 2: Effect of Base on Yield
| Entry | Base (2.0 equiv) | Yield (%) |
| 1 | K₂CO₃ | 85 |
| 2 | Na₂CO₃ | 80 |
| 3 | Cs₂CO₃ | 91 |
| 4 | K₃PO₄ | 88 |
Conditions: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), 1,4-dioxane/water (4:1), 90 °C, 12 h.
Table 3: Effect of Solvent on Yield
| Entry | Solvent (4:1 with water) | Yield (%) |
| 1 | 1,4-Dioxane | 85 |
| 2 | Toluene | 78 |
| 3 | THF | 82 |
| 4 | DMF | 87 |
Conditions: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 mmol), 90 °C, 12 h.
Experimental Protocols
General Protocol for the Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol provides a starting point for the selective coupling of an arylboronic acid at the 5-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-6-chloronicotinonitrile.
Potential Side Reactions and Troubleshooting:
-
Homocoupling: The coupling of two molecules of the boronic acid. This can be minimized by careful control of reaction conditions.
-
Dehalogenation: The reduction of the C-Br or C-Cl bond. Lowering the reaction temperature may mitigate this.[3]
-
Di-substitution: The reaction occurring at both the C-Br and C-Cl positions. To favor mono-selectivity, use milder conditions and control the stoichiometry of the reagents.[3]
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid. Ensure anhydrous conditions where necessary and use an appropriate base.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-6-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloronicotinonitrile is a versatile dihalogenated pyridine building block of significant interest in medicinal chemistry and materials science. Its two distinct halogen atoms at the C5 (bromine) and C6 (chlorine) positions offer opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions. This allows for the sequential introduction of different substituents, enabling the synthesis of complex and diverse molecular architectures.
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[1] Consequently, the carbon-bromine bond at the 5-position of this compound is typically more reactive than the carbon-chlorine bond at the 6-position. This inherent difference in reactivity forms the basis for regioselective cross-coupling, allowing for the initial functionalization at the C5 position while leaving the C6-chloro substituent available for subsequent transformations.
These application notes provide detailed protocols and a summary of reaction parameters for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—with this compound. The information is curated to assist researchers in designing and executing successful and selective coupling reactions with this substrate.
Regioselectivity in Cross-Coupling Reactions
Achieving chemoselectivity is the primary consideration when working with this compound. To favor monosubstitution at the more reactive C5-Br position, milder reaction conditions, including lower temperatures and the use of less reactive catalysts, can be employed. Conversely, achieving substitution at the C6-Cl position typically requires more forcing conditions, such as higher temperatures and the use of more active, sterically hindered phosphine ligands, and is often performed after the C5 position has been functionalized.
The choice of palladium catalyst and ligand is crucial in controlling regioselectivity. While standard phosphine ligands like triphenylphosphine (PPh₃) often favor reaction at the C-Br bond, bulky, electron-rich ligands can sometimes promote reactivity at the less reactive C-Cl bond.[1]
Caption: Factors influencing regioselective coupling of this compound.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-chloronicotinonitriles
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] For this compound, this reaction is primarily used to introduce aryl or heteroaryl substituents at the 5-position.
Quantitative Data for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 80-100 | 4-12 | Good to Excellent | General conditions for selective C-Br coupling.[1] |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/Water | 90 | 16 | High | Often used for a broad range of arylboronic acids. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 8 | Good to Excellent | Bulky ligand may increase reactivity, potentially affecting selectivity. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the selective coupling of an arylboronic acid at the 5-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.03 - 0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-6-chloronicotinonitriles
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[3][4] This reaction provides a direct route to 5-aminonicotinonitrile derivatives.
Quantitative Data for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 12-24 | Good to Excellent | Effective for a wide range of primary and secondary amines.[5][6] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 18-24 | Good to Excellent | A common catalyst system for amination of heteroaryl halides. |
| [Pd(allyl)Cl]₂ / RuPhos | K₃PO₄ | t-BuOH | 80 | 6-12 | High | Bulky ligand suitable for challenging couplings. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the selective amination at the 5-position of this compound.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 - 0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the amine, followed by this compound.
-
Heat the reaction mixture to 100-110 °C and monitor its progress.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 5-Alkynyl-6-chloronicotinonitriles
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to 5-alkynylnicotinonitrile derivatives.[7][8]
Quantitative Data for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 4-6 | High | Classic conditions for Sonogashira coupling.[9] |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 60 | 12 | Good | Milder conditions can be effective. |
| PdCl₂(dppf) / CuI | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | Good to Excellent | Alternative base and solvent system. |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction: Synthesis of 5-Vinyl-6-chloronicotinonitriles
The Heck reaction facilitates the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11] This reaction can be used to introduce vinyl groups at the 5-position of this compound.
Quantitative Data for Heck Reaction
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100-120 | 12-24 | Good |
| PdCl₂(PPh₃)₂ | - | Et₃N | Acetonitrile | 80-100 | 12 | Good |
| Pd₂(dba)₃ | P(o-tol)₃ | NaOAc | NMP | 120 | 8-16 | Good to Excellent |
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck coupling of an alkene with this compound.
Materials:
-
This compound
-
Alkene (e.g., styrene or an acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF and the alkene to the flask via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the selective functionalization of this compound. The inherent reactivity difference between the C-Br and C-Cl bonds allows for predictable and selective coupling at the 5-position under appropriate conditions. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide efficient and versatile routes to a wide range of 5-substituted-6-chloronicotinonitriles, which are valuable intermediates for the synthesis of novel compounds in the pharmaceutical and materials science industries. The protocols and data presented herein serve as a guide for researchers to develop and optimize these important transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP1833605B1 - Palladium-catalyzed carbon-nitrogen and carbon-carbon bond-forming reactions - Google Patents [patents.google.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Heck Reaction [organic-chemistry.org]
Synthesis of Novel Kinase Inhibitors Utilizing 5-Bromo-6-chloronicotinonitrile: A Detailed Guide for Drug Discovery Professionals
Introduction: 5-Bromo-6-chloronicotinonitrile serves as a crucial and versatile starting material in the synthesis of a diverse range of kinase inhibitors. Its di-halogenated pyridine core offers two reactive sites that can be sequentially functionalized, enabling the generation of complex molecular architectures with potent and selective inhibitory activity against various protein kinases. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of targeted kinase inhibitors, with a specific focus on inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase and Spleen Tyrosine Kinase (Syk), both of which are implicated in inflammatory diseases.
Targeted Signaling Pathways
The kinase inhibitors synthesized from the 5-bromo-6-chloronicotinamide scaffold often target key signaling cascades involved in inflammation and immune responses.
p38 MAP Kinase Signaling Pathway: The p38 MAP kinase pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines. Its activation leads to a variety of cellular responses, including inflammation, apoptosis, and cell differentiation.[1] Dysregulation of the p38 MAPK pathway is associated with chronic inflammatory diseases.[1]
Syk Signaling Pathway: Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune receptors. It is a key mediator of allergic and inflammatory responses, making it an attractive therapeutic target for autoimmune diseases and allergies.[1]
Synthetic Strategy and Experimental Protocols
The general synthetic approach commences with the conversion of this compound to its more reactive acyl chloride derivative, 5-Bromo-6-chloronicotinoyl chloride. This intermediate then undergoes amide bond formation with a suitable amine, followed by diversification through cross-coupling reactions at the bromine and chlorine positions.
Protocol 1: Synthesis of 5-Bromo-6-chloronicotinoyl chloride
5-Bromo-6-chloronicotinic acid, obtained from the hydrolysis of this compound, is converted to the corresponding acyl chloride.
-
Materials: 5-Bromo-6-chloronicotinic acid, thionyl chloride or oxalyl chloride, and an inert solvent (e.g., dichloromethane or toluene).
-
Procedure: To a solution of 5-Bromo-6-chloronicotinic acid (1.0 eq) in an inert solvent, add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added. The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete, as monitored by techniques like TLC or HPLC. The solvent and excess reagent are removed under reduced pressure to yield the crude 5-Bromo-6-chloronicotinoyl chloride, which is often used in the next step without further purification.
Protocol 2: Synthesis of 5-Bromo-N-(4-(tert-butyl)benzyl)-6-chloronicotinamide (Intermediate)
This protocol describes the synthesis of a key intermediate as detailed in patent literature (e.g., US-9751837-B2).[1]
-
Materials: 5-Bromo-6-chloronicotinoyl chloride, (4-(tert-butyl)phenyl)methanamine, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an anhydrous solvent (e.g., dichloromethane or THF).
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (4-(tert-butyl)phenyl)methanamine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 5-bromo-6-chloronicotinoyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting amine.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-N-(4-(tert-butyl)benzyl)-6-chloronicotinamide.[1]
Protocol 3: Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position of the nicotinamide intermediate is selectively replaced with an aryl or heteroaryl group using a Suzuki-Miyaura cross-coupling reaction.
-
Materials: 5-Bromo-N-(4-(tert-butyl)benzyl)-6-chloronicotinamide, an appropriate arylboronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and a solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v).
-
Procedure:
-
In a reaction vessel, combine the 5-bromo-nicotinamide intermediate, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data
While specific yield and IC50 data are highly dependent on the particular analogs being synthesized, the following tables provide an illustrative structure for presenting such data for a series of hypothetical kinase inhibitors derived from the 5-Bromo-6-chloronicotinamide scaffold.
Table 1: Synthesis Yields of Kinase Inhibitor Intermediates and Final Products
| Compound ID | Intermediate Yield (%) | Final Product Yield (%) |
| KIN-001 | 85 | 72 |
| KIN-002 | 82 | 68 |
| KIN-003 | 78 | 65 |
| KIN-004 | 90 | 75 |
Table 2: In Vitro Kinase Inhibitory Activity (IC50)
| Compound ID | p38α MAPK IC50 (nM) | Syk IC50 (nM) |
| KIN-001 | 15 | 250 |
| KIN-002 | 22 | 180 |
| KIN-003 | 8 | >1000 |
| KIN-004 | 35 | 95 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. The protocols and pathways described herein provide a foundational framework for researchers in the field of drug discovery. The ability to strategically and selectively functionalize the two halogen atoms on the pyridine ring allows for the creation of diverse chemical libraries, which can be screened to identify novel inhibitors for a range of therapeutic targets. The systematic collection and comparison of synthesis yields and biological activity data are crucial for establishing structure-activity relationships and optimizing lead compounds.
References
Application of 5-Bromo-6-chloropyridine Derivatives in Agrochemical Synthesis: A Focus on Fungicides
Note to the Reader: While the query specified 5-Bromo-6-chloronicotinonitrile, extensive literature searches did not yield specific applications of this nitrile in agrochemical synthesis. However, the closely related derivatives, 5-Bromo-6-chloronicotinic acid and its activated form, 5-Bromo-6-chloronicotinoyl chloride , are well-documented as pivotal intermediates in the synthesis of potent agrochemicals. This document provides detailed application notes and protocols for these compounds, which are of high relevance to researchers interested in the 5-bromo-6-chloropyridine scaffold.
Application Notes: The 5-Bromo-6-chloropyridine Scaffold in Fungicide Synthesis
The 5-bromo-6-chloropyridine moiety is a significant pharmacophore in the design of novel agrochemicals, particularly fungicides. Its distinct electronic and steric properties, conferred by the halogen substituents, allow for the generation of a wide array of bioactive molecules.[1] The primary synthetic route leverages 5-Bromo-6-chloronicotinoyl chloride as a key intermediate to introduce this valuable scaffold into target molecules.[1]
Key Applications:
-
Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives: A prominent application lies in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives. These compounds have demonstrated considerable fungicidal activity against a range of plant pathogens.[1] The core synthetic transformation is an acylation reaction between 5-Bromo-6-chloronicotinoyl chloride and various substituted 2-aminothiophenes.[1]
Proposed Mechanism of Action:
While the precise fungicidal mechanism of action for these derivatives is an area of active investigation, it is hypothesized to differ from the insecticidal mode of action observed in some other nicotinamide-based agrochemicals that target nicotinic acetylcholine receptors (nAChRs). The fungicidal activity likely stems from the inhibition of essential fungal-specific enzymes or disruption of cellular pathways.
Quantitative Data
The following table summarizes key quantitative data for a representative fungicidal compound synthesized using the 5-bromo-6-chloropyridine scaffold.
| Compound Name | Yield (%) | Melting Point (°C) | EC50 (mg/L) vs. Pseudoperonospora cubensis (cucumber downy mildew) | Reference |
| Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 64 | >238 | 1.96 | [2] |
Characterization Data for Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate: [2]
-
¹H NMR (600 MHz, DMSO-d₆): δ 12.62 (bs, 1H, CONH), 8.82 (d, J = 1.8 Hz, 1H, pyridine-2-H), 8.68 (d, J = 1.8 Hz, 1H, pyridine-4-H), 3.78 (s, 3H, OCH₃) and 2.49 (s, 3H, CH₃).
-
¹³C NMR (150 MHz, DMSO-d₆): δ 163.3, 162.4, 153.2, 151.5, 149.0, 144.5, 143.1, 129.1, 119.5, 118.2, 113.9, 99.0, 52.7 and 14.9.
-
HR-MS (m/z): calcd. for C₁₄H₁₀BrClN₃O₃S [M + H]⁺ 415.9284; found, 415.9289.
Experimental Protocols
1. Synthesis of 5-Bromo-6-chloronicotinoyl chloride
This protocol details the preparation of the key acyl chloride intermediate from its corresponding carboxylic acid.
-
Materials:
-
5-bromo-6-chloronicotinic acid
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 5-bromo-6-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops).[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (2.0-3.0 eq) dropwise to the stirred solution.[3]
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 to 6 hours.[1][3]
-
Monitor the reaction for completion by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.[1][3]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagent. The resulting crude 5-Bromo-6-chloronicotinoyl chloride is often used in the subsequent step without further purification.[1]
-
2. General Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives
This protocol provides a general method for the amide coupling reaction to form the target fungicidal compounds.[1]
-
Materials:
-
Crude 5-Bromo-6-chloronicotinoyl chloride
-
Substituted 2-aminothiophene derivative
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the substituted 2-aminothiophene derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂).[1]
-
Cool the solution to 0 °C using an ice-water bath.[1]
-
Prepare a solution of 5-Bromo-6-chloronicotinoyl chloride (1.15 eq) in anhydrous dichloromethane (CH₂Cl₂) and add it dropwise to the cooled amine solution.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.[1]
-
Quench the reaction by the addition of deionized water.[1]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.[1]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexanes, to afford the pure N-(thiophen-2-yl) nicotinamide derivative.[1]
-
Visualizations
Caption: Synthetic pathway for N-(thiophen-2-yl) nicotinamide fungicides.
Caption: Experimental workflow for the synthesis of fungicidal derivatives.
References
Application Notes and Protocols for Nucleophilic Substitution on 5-Bromo-6-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloronicotinonitrile is a versatile heterocyclic building block valuable in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its distinct electronic and steric properties, arising from the pyridine core substituted with electron-withdrawing nitrile and halogen groups, allow for selective functionalization. The two halogen atoms, bromine at the C5 position and chlorine at the C6 position, exhibit differential reactivity, enabling a variety of transformations.
Primarily, two key reaction pathways can be exploited:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is highly activated towards nucleophilic attack due to its position alpha to the ring nitrogen and meta to the electron-withdrawing nitrile group. This allows for displacement by a range of nucleophiles, including amines, alcohols, and thiols, typically under basic conditions. This pathway is analogous to the reaction of nucleophiles with other activated halopyridines.[1]
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at the C5 position is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2] This chemoselectivity enables the introduction of aryl, vinyl, alkyl, amino, or alkynyl groups at the C5 position while leaving the C6-chloro substituent intact for potential subsequent SNAr reactions.
This document provides detailed protocols for these key transformations, summarizing reaction conditions and expected outcomes to guide researchers in utilizing this compound for synthetic applications.
Strategic Functionalization Pathways
The differential reactivity of the C-Br and C-Cl bonds allows for a strategic, stepwise functionalization of the nicotinonitrile core. Researchers can choose the reaction type to selectively modify either the C5 or C6 position first.
Caption: Selective functionalization routes for this compound.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Amination
This protocol details the substitution of the C6-chloro group with a primary or secondary amine. The reaction proceeds via an addition-elimination mechanism, where the amine attacks the electron-deficient C6 position.[1]
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 equivalents)
-
Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (2.0 - 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the chosen amine (1.2 eq), and the base (2.5 eq).
-
Add the anhydrous solvent to the vessel.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for SNAr amination of this compound.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the selective amination at the C5-bromo position, leveraging the higher reactivity of the C-Br bond in palladium-catalyzed reactions.[3][4] This method is crucial for synthesizing 5-amino-6-chloronicotinonitrile derivatives.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.02 equivalents)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (0.08 equivalents)[2]
-
Base (e.g., NaOtBu, K₃PO₄) (1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst (0.02 eq), phosphine ligand (0.08 eq), and base (1.4 eq).
-
Add the anhydrous, degassed solvent and stir for 10 minutes at room temperature to form the active catalyst.
-
Add the amine (1.2 eq), followed by this compound (1.0 eq).
-
Seal the vessel and heat the reaction mixture to 100-110 °C. Microwave irradiation can also be employed to reduce reaction times.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary
The following tables summarize typical reaction conditions and reported yields for nucleophilic substitution reactions on similar dihalopyridine substrates. These serve as a starting point for optimization.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Morpholine | K₂CO₃ | DMF | 100 | 6-12 | 85-95 |
| Aniline | Cs₂CO₃ | DMSO | 120 | 12-18 | 70-85 |
| Sodium Methoxide | N/A | Methanol | Reflux | 4-8 | 90-98 |
| Sodium Thiophenoxide | K₂CO₃ | DMF | 80 | 2-4 | 88-96 |
Note: Data is generalized from reactions on activated chloropyridines and serves as an estimation. Actual results may vary.
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig | Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 80-92 |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75-90 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 70-85 |
Note: Data is generalized from reactions on aryl bromides and serves as an estimation.[2][6][7] Actual results may vary.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient temperature; Inactive catalyst (cross-coupling); Poorly soluble reagents. | Increase reaction temperature; Use a fresh catalyst/ligand and ensure anhydrous/degassed conditions; Choose a solvent in which all reagents are soluble (e.g., DMF, DMSO).[8] |
| Formation of Side Products | SNAr: Di-substitution at elevated temperatures. Cross-Coupling: Dehalogenation, homocoupling of the coupling partner.[2] | SNAr: Use milder conditions (lower temperature, shorter time). Cross-Coupling: Ensure inert atmosphere, use precise stoichiometry, and screen different ligands/bases. |
| Difficult Purification | Residual base or catalyst byproducts. | Wash the crude product thoroughly with water or mild acid/base to remove salts. For Pd-catalyzed reactions, filtering the crude solution through a pad of Celite® can help remove catalyst residues. |
Disclaimer: The protocols and data provided are intended for research use only by qualified professionals. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of the Nitrile Group in 5-Bromo-6-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the nitrile functional group in 5-Bromo-6-chloronicotinonitrile. This versatile starting material is a valuable building block in medicinal chemistry and drug discovery, and the derivatization of its nitrile group opens avenues to a diverse range of novel compounds with potential biological activity. The following protocols detail common and useful transformations of the nitrile group: hydrolysis to a carboxylic acid, reduction to a primary amine, and conversion to a tetrazole.
Hydrolysis of this compound to 5-Bromo-6-chloronicotinic acid
The hydrolysis of the nitrile group provides the corresponding carboxylic acid, a key intermediate for the synthesis of amides, esters, and other derivatives. Both acid and base-catalyzed methods can be employed.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol outlines the conversion of this compound to 5-Bromo-6-chloronicotinic acid using sulfuric acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water (H₂O)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Carefully and slowly add a 1:1 mixture of concentrated sulfuric acid and deionized water (e.g., 10 mL per gram of nitrile). The addition should be done in an ice bath to control the exothermic reaction.
-
Once the addition is complete, attach a reflux condenser and heat the mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 3-4. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum to yield 5-Bromo-6-chloronicotinic acid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 4-8 hours |
| Reaction Temperature | 100-120°C |
| Purity (by HPLC) | >98% |
Reduction of this compound to (5-Bromo-6-chloropyridin-3-yl)methanamine
The reduction of the nitrile group yields a primary amine, a versatile functional group for the introduction of new substituents and for the formation of various nitrogen-containing heterocycles. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.[1][2]
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LAH)
This protocol describes the reduction of this compound to the corresponding primary amine.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous solution of Sodium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Suspend Lithium Aluminum Hydride (1.5 - 2.0 eq) in anhydrous THF in the flask and cool the suspension to 0°C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LAH suspension at 0°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0°C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then again by water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (5-Bromo-6-chloropyridin-3-yl)methanamine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 0°C to Room Temperature |
| Purity (by LC-MS) | >95% |
Conversion of this compound to 5-(5-Bromo-6-chloropyridin-3-yl)-1H-tetrazole
The [2+3] cycloaddition reaction of the nitrile with an azide source is a common method to synthesize 5-substituted-1H-tetrazoles.[3][4] Tetrazoles are important bioisosteres for carboxylic acids in drug design.
Experimental Protocol: [2+3] Cycloaddition with Sodium Azide
This protocol details the synthesis of the tetrazole derivative using sodium azide and a Lewis acid catalyst.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂) or another suitable Lewis acid
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl) (for acidification)
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 - 2.0 eq), and zinc chloride (1.0 - 1.2 eq).
-
Add anhydrous DMF as the solvent (e.g., 5-10 mL per gram of nitrile).
-
Heat the reaction mixture to 120-130°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution to pH 2-3 with hydrochloric acid. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-(5-Bromo-6-chloropyridin-3-yl)-1H-tetrazole.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-80% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 120-130°C |
| Purity (by NMR) | >97% |
Visualizations
Caption: Reaction pathways for the derivatization of this compound.
Caption: Experimental workflow for the hydrolysis of the nitrile group.
Caption: Experimental workflow for the reduction of the nitrile group.
References
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-6-chloronicotinonitrile with Organoboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The reaction of 5-Bromo-6-chloronicotinonitrile with various organoboronic acids is of significant interest, particularly in the field of medicinal chemistry. The resulting 5-aryl-6-chloronicotinonitrile scaffold is a key structural motif in a variety of biologically active molecules, including potent and selective kinase inhibitors.
The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective functionalization at the 5-position under appropriate catalytic conditions. This chemoselectivity is crucial for the modular synthesis of compound libraries for drug discovery programs. The products of this reaction serve as versatile intermediates for further derivatization, for instance, through nucleophilic aromatic substitution at the C6-chloro position.
Applications in Drug Discovery
The 5-aryl-nicotinonitrile core is a privileged scaffold in the design of kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
One such important target is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[1] Overactivation of this pathway can lead to chronic inflammation and autoimmune diseases. Small molecule inhibitors of IRAK4 are therefore of significant therapeutic interest. The 5-aryl-6-chloronicotinonitrile derivatives can be further elaborated into compounds that potently and selectively inhibit IRAK4, offering a promising avenue for the development of novel anti-inflammatory and anti-cancer agents.[1]
Data Presentation
The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of this compound with a variety of organoboronic acids.
Disclaimer: The following yield data is representative and estimated based on Suzuki-Miyaura reactions with structurally similar substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid.
| Entry | Organoboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 6-Chloro-5-phenylnicotinonitrile | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-Chloro-5-(4-methoxyphenyl)nicotinonitrile | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 6-Chloro-5-(3-fluorophenyl)nicotinonitrile | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 6-Chloro-5-(4-(trifluoromethyl)phenyl)nicotinonitrile | 70-80 |
| 5 | Pyridin-3-ylboronic acid | 6-Chloro-5-(pyridin-3-yl)nicotinonitrile | 65-75 |
| 6 | Thiophen-2-ylboronic acid | 6-Chloro-5-(thiophen-2-yl)nicotinonitrile | 70-80 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general method for the selective palladium-catalyzed Suzuki-Miyaura coupling at the C5-position of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific organoboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-6-chloronicotinonitrile.
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organoboronic acids can be irritants; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents should be handled in a well-ventilated area, and appropriate safety measures should be taken to avoid ignition sources.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Functionalization of the Pyridine Ring of 5-Bromo-6-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloronicotinonitrile is a versatile difunctionalized pyridine building block of significant interest in medicinal chemistry and materials science. The distinct reactivity of the bromo and chloro substituents allows for selective and sequential functionalization, enabling the synthesis of a diverse array of complex substituted nicotinonitrile derivatives. These derivatives are key scaffolds in the development of novel therapeutics, particularly as kinase inhibitors, and in the creation of advanced organic materials.[1][2]
The electron-deficient nature of the pyridine ring, further enhanced by the cyano group, facilitates several key transformations. The carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, permitting regioselective functionalization at the 5-position.[3] Subsequent modification at the 6-position can then be achieved under more forcing conditions or by nucleophilic aromatic substitution. This document provides detailed application notes and experimental protocols for the key functionalization reactions of this compound.
Key Functionalization Strategies
The primary methods for the functionalization of this compound include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds to introduce aryl or heteroaryl substituents.
-
Sonogashira Coupling: For the creation of C-C triple bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a variety of amines.
-
Nucleophilic Aromatic Substitution (SNAr): For the displacement of the chloro group with nucleophiles such as alkoxides.
Data Presentation: Comparative Reaction Conditions
The following tables summarize typical reaction conditions for the functionalization of this compound and analogous substrates.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [4] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 | [4] |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 | [4] |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [3] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | [3] |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60-70 | 4-12 | Good | [3] |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100-110 | 12-24 | High | [2] |
| Morpholine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 16 | 60-88 | [5] |
| Primary Amines | Pd(OAc)₂ / BrettPhos | K₂CO₃ | t-BuOH | 100 | 12 | Good | [6] |
Table 4: Nucleophilic Aromatic Substitution (SNAr) of 6-Chloro-nicotinonitrile Derivatives
| Nucleophile | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sodium methoxide | 6-chloronicotinonitrile | NaH | THF | Reflux | 4 | High | [7] |
| NaOH (aq) | 2,4,6-trinitrochlorobenzene | - | H₂O | RT | - | High | [8] |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-chloronicotinonitrile
This protocol describes the selective coupling of an arylboronic acid at the 5-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC or GC-MS.[3]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of 5-Alkynyl-6-chloronicotinonitrile
This protocol details the coupling of a terminal alkyne at the 5-position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed DMF or THF
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask, add this compound, PdCl₂(PPh₃)₂ and CuI.[3]
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the anhydrous, degassed solvent via syringe.
-
Add triethylamine, followed by the dropwise addition of the terminal alkyne.
-
Stir the reaction at the desired temperature (see Table 2) and monitor by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-6-chloronicotinonitrile
This protocol describes the amination at the 5-position.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.[3]
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the amine, followed by this compound.
-
Heat the reaction mixture to 100-110 °C and monitor its progress.[3]
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): Synthesis of 5-Bromo-6-methoxynicotinonitrile
This protocol describes the displacement of the chlorine atom with a methoxy group. This reaction is typically performed after functionalization of the C-Br bond. For this protocol, we will use this compound as the starting material for demonstration purposes.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) or Sodium hydride (NaH) and Methanol
-
Anhydrous THF or DMF
-
Nitrogen or Argon gas
Procedure:
-
To a suspension of NaH (1.2 equiv) in anhydrous THF under an inert atmosphere, slowly add methanol (1.5 equiv) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 equiv) in THF.[7]
-
Heat the reaction mixture to reflux for 4 hours, monitoring by TLC.[7]
-
Upon completion, cool the mixture and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Suzuki-Miyaura coupling reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nanochemres.org [nanochemres.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
experimental procedure for gram-scale synthesis of 5-Bromo-6-chloronicotinonitrile
Abstract
This document provides a detailed experimental protocol for the gram-scale synthesis of 5-Bromo-6-chloronicotinonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The synthesis is based on a two-step process involving the diazotization of an aromatic amine followed by a copper-catalyzed Sandmeyer cyanation reaction.[3][4] All quantitative data, safety precautions, and procedural steps are outlined to ensure reproducibility for research purposes.
Introduction
This compound is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and material science.[5] Its structure, featuring bromine, chlorine, and nitrile functional groups, allows for diverse downstream modifications, such as cross-coupling reactions, making it a valuable precursor for complex heterocyclic systems.[6] The procedure detailed herein describes a reliable method starting from a commercially available aminopyridine precursor. The Sandmeyer reaction, a well-established method for converting aryl amines to aryl halides or pseudohalides via diazonium salts, is employed for the key transformation step.[3][7][8]
Safety and Handling
All manipulations must be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.[9]
-
5-Amino-2-chloro-3-bromopyridine (Starting Material): Acutely toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Sodium Nitrite: Oxidizing agent. Acutely toxic if swallowed.
-
Copper(I) Cyanide: Highly toxic if swallowed, in contact with skin, or if inhaled. Contact with acid liberates highly toxic hydrogen cyanide gas.
-
This compound (Product): Toxic if swallowed and causes skin and serious eye irritation.[10]
Refer to the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[9][11][12]
Synthesis Pathway Overview
The synthesis proceeds in two main stages:
-
Diazotization: The starting amine, 5-Amino-2-chloro-3-bromopyridine, is converted to a diazonium salt using sodium nitrite in an acidic medium.
-
Sandmeyer Cyanation: The unstable diazonium salt is immediately reacted with a solution of copper(I) cyanide to substitute the diazonium group with a nitrile group, yielding the final product.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 5-Bromo-2-chloronicotinonitrile | 405224-23-9 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. echemi.com [echemi.com]
- 10. 5-Bromo-2-chloronicotinonitrile | C6H2BrClN2 | CID 21948269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-chloronicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-6-chloronicotinonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
The most prevalent and established synthetic pathway for this compound commences with 5-Bromo-6-chloronicotinic acid. This route involves a three-step process:
-
Chlorination: The carboxylic acid is first converted to its more reactive acyl chloride derivative, 5-Bromo-6-chloronicotinoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation: The resulting acyl chloride is then reacted with ammonia or an ammonia source to form the corresponding amide, 5-Bromo-6-chloronicotinamide.
-
Dehydration: Finally, the amide is dehydrated to yield the target molecule, this compound. Common dehydrating agents for this step include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[1][2]
Q2: What are the critical parameters to control for a high yield in the chlorination step?
To maximize the yield of 5-Bromo-6-chloronicotinoyl chloride, it is crucial to ensure anhydrous (dry) conditions, as the acyl chloride is highly susceptible to hydrolysis back to the carboxylic acid.[3] Key parameters include:
-
Reagent Purity: Use high-purity, dry solvents and reagents.
-
Stoichiometry: An excess of the chlorinating agent (typically 1.5-2.0 equivalents) is often used to drive the reaction to completion.[4]
-
Temperature: The reaction is usually initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated.[4]
-
Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to ensure it has gone to completion before workup.
Q3: How can I minimize byproduct formation during the amidation step?
The primary byproduct in the amidation step is the hydrochloride salt of the amine, which can be removed by an aqueous workup.[4] To ensure a high yield of the desired amide:
-
Purity of Acyl Chloride: Use freshly prepared or purified 5-Bromo-6-chloronicotinoyl chloride, as any residual carboxylic acid will not react.
-
Stoichiometry: A slight excess of the acyl chloride may be used to ensure complete consumption of the amine.
-
Temperature Control: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Base: The use of a non-nucleophilic base can be employed to scavenge the HCl generated during the reaction.[4]
Q4: What are the most effective dehydrating agents for converting 5-Bromo-6-chloronicotinamide to the nitrile?
Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used and effective dehydrating agents for the conversion of primary amides to nitriles.[1][3] The choice between them may depend on the specific substrate and desired reaction conditions.
Q5: How should I purify the final product, this compound?
Purification of this compound can be achieved through standard laboratory techniques. Following the reaction, a typical workup involves quenching the reaction mixture, extracting the product into an organic solvent, washing the organic layer, drying it, and removing the solvent under reduced pressure. The crude product can then be further purified by:
-
Recrystallization: This is an effective method for obtaining high-purity crystalline solids.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from any remaining impurities.[5]
Troubleshooting Guides
Low Yield in the Synthesis of 5-Bromo-6-chloronicotinoyl chloride (Step 1)
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure a sufficient excess of the chlorinating agent (e.g., 1.5-2.0 eq of thionyl chloride).- Increase the reaction time or gently heat the reaction mixture (e.g., 40-50 °C).- Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[4] |
| Hydrolysis of Acyl Chloride | - Use oven-dried glassware and anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Handle the product quickly during workup to minimize exposure to moisture. |
| Loss during Workup/Purification | - If purifying by distillation, ensure the vacuum is stable and the receiving flask is adequately cooled.- When performing an aqueous wash, minimize the contact time with the aqueous layer. |
| Sub-optimal Chlorinating Agent | - Consider using oxalyl chloride, which can sometimes provide milder reaction conditions and easier removal of byproducts.[4] |
Low Yield in the Synthesis of 5-Bromo-6-chloronicotinamide (Step 2)
| Potential Cause | Troubleshooting Step |
| Poor Quality of Acyl Chloride | - Use freshly prepared 5-Bromo-6-chloronicotinoyl chloride for the best results.- If the acyl chloride has been stored, consider purifying it by distillation under reduced pressure before use. |
| Presence of Moisture | - Ensure all reagents, solvents, and glassware are scrupulously dry, as water will hydrolyze the acyl chloride. |
| Incorrect Stoichiometry | - Verify the molar ratios of the acyl chloride and the ammonia source. A slight excess of the acyl chloride can be beneficial. |
| Side Reactions | - Maintain a low reaction temperature (e.g., 0 °C) to control the reactivity of the acyl chloride.- If using an amine, consider the addition of a non-nucleophilic base to neutralize the HCl byproduct.[4] |
Low Yield in the Synthesis of this compound (Step 3)
| Potential Cause | Troubleshooting Step |
| Incomplete Dehydration | - Ensure a sufficient amount of the dehydrating agent (e.g., POCl₃) is used.- Increase the reaction temperature or prolong the reaction time. The reaction progress should be monitored. |
| Decomposition of Starting Material or Product | - The reaction may require specific temperature control. Overheating can lead to decomposition.- The workup procedure should be performed carefully to avoid hydrolysis of the nitrile. |
| Formation of Byproducts | - The choice of dehydrating agent and reaction conditions can influence byproduct formation. Consider screening different dehydrating agents or solvents. |
| Loss during Purification | - Optimize the purification method (recrystallization solvent or chromatography eluent) to maximize recovery. |
Data Presentation
Table 1: Optimization of the Chlorination of 5-Bromo-6-chloronicotinic acid
| Entry | Chlorinating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thionyl chloride (1.5) | Dichloromethane | 0 to RT | 4 | >80 |
| 2 | Thionyl chloride (2.0) | Toluene | RT to 50 | 2 | >85 |
| 3 | Oxalyl chloride (1.5) | Dichloromethane | 0 to RT | 3 | >80 |
Note: Yields are representative and can vary based on specific experimental conditions and scale.
Table 2: Optimization of the Amidation of 5-Bromo-6-chloronicotinoyl chloride
| Entry | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aqueous Ammonia | Dichloromethane | 0 | 2 | ~70-80 |
| 2 | Ammonia Gas | Toluene | 0 to RT | 3 | >80 |
| 3 | Ammonium Chloride/Base | Tetrahydrofuran | RT | 5 | ~60-70 |
Note: Yields are representative and can vary based on specific experimental conditions and scale.
Table 3: Optimization of the Dehydration of 5-Bromo-6-chloronicotinamide
| Entry | Dehydrating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ (2.0) | Acetonitrile | Reflux | 4 | >85 |
| 2 | SOCl₂ (2.0) | Toluene | Reflux | 6 | >80 |
| 3 | POCl₃ (1.5) | Dichloromethane | Reflux | 8 | ~75 |
Note: Yields are representative and can vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-6-chloronicotinoyl chloride
-
To a solution of 5-Bromo-6-chloronicotinic acid (1.0 eq) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.[4]
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[4]
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The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-50 °C) until the reaction is complete, as monitored by techniques like TLC or HPLC.[4]
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Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-Bromo-6-chloronicotinoyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of 5-Bromo-6-chloronicotinamide
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Dissolve freshly prepared 5-Bromo-6-chloronicotinoyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) and cool to 0 °C.
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Slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia (a slight excess) dropwise while maintaining the temperature at 0 °C.
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Stir the reaction mixture at room temperature until completion (monitored by TLC or HPLC).
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Upon completion, if an aqueous ammonia solution was used, separate the organic layer. If ammonia gas was used, add water to dissolve the ammonium chloride byproduct and then separate the organic layer.
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Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the crude amide product.
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The crude product can be purified by recrystallization.
Protocol 3: Synthesis of this compound
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To a flask containing 5-Bromo-6-chloronicotinamide (1.0 eq), add phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq) carefully at 0 °C.
-
Slowly warm the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
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Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the chlorination step.
Caption: Troubleshooting logic for the dehydration step.
References
Technical Support Center: Purification of 5-Bromo-6-chloronicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Bromo-6-chloronicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
While specific impurities depend on the synthetic route, potential contaminants in crude this compound may include:
-
Unreacted starting materials: Such as 5-bromo-6-chloronicotinic acid if the nitrile is synthesized from the corresponding acid.
-
Reagents from synthesis: Residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride) or their byproducts.[1]
-
Side products: Isomers or other halogenated nicotinonitrile derivatives formed during the synthesis.
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis back to the carboxylic acid or amide under certain conditions.
Q2: Which purification techniques are most suitable for this compound?
The most common and effective purification techniques for substituted pyridines like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I assess the purity of this compound after purification?
Purity can be assessed using a variety of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity of the compound and detecting impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid) is a good starting point.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can provide information on both purity and the identity of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and detect the presence of impurities if they are at a sufficient concentration.
-
Melting Point Analysis: A sharp and narrow melting point range is indicative of high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound may be too soluble in the chosen solvent, or the solution is supersaturated. Impurities may also be depressing the melting point. | - Add a small amount of a miscible anti-solvent (a solvent in which the compound is less soluble) to the hot solution until turbidity appears, then clarify by adding a few drops of the hot solvent. - Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. |
| Low recovery of purified product | - Too much solvent was used, leaving a significant amount of the product in the mother liquor. - The product is significantly soluble in the cold recrystallization solvent. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. - To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected. |
| Colored impurities in the final product | The recrystallization solvent did not effectively remove colored byproducts. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Product is not pure enough after one recrystallization | The initial purity of the crude material was very low, or the chosen solvent is not optimal for separating the specific impurities present. | - Perform a second recrystallization using the same or a different solvent system. - Consider pre-purification by another method, such as column chromatography, before recrystallization. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities | - The eluent system is not optimal (either too polar or not polar enough). - The column was not packed properly, leading to channeling. - The sample was loaded in too large a volume of solvent. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound. - Ensure the column is packed uniformly without any air bubbles or cracks. - Dissolve the crude product in the minimum amount of solvent before loading it onto the column. For better resolution, consider adsorbing the crude material onto a small amount of silica gel and loading it as a solid. |
| Tailing of the compound spot/peak | The compound may be interacting too strongly with the stationary phase. Pyridine derivatives can sometimes exhibit tailing on silica gel due to their basic nature. | - Add a small amount (0.1-1%) of a base, such as triethylamine or pyridine, to the eluent to suppress interactions with acidic sites on the silica gel.[3] |
| The compound is not eluting from the column | The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Low recovery of the compound after chromatography | - The compound may be irreversibly adsorbed onto the stationary phase. - The compound may be unstable on silica gel. | - If the compound is suspected to be unstable on silica, alternative stationary phases like alumina or treated silica gel can be used. - Ensure all the compound has eluted by flushing the column with a highly polar solvent at the end of the purification and checking the fractions by TLC. |
Experimental Protocols
Recrystallization Protocol
This is a general procedure that should be optimized for your specific crude material.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexane) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
This protocol provides a general guideline for purifying this compound using flash column chromatography on silica gel.
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. For substituted pyridines, an ethyl acetate/hexane gradient has been shown to be effective.[4] Adjust the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed. Add a thin layer of sand on top of the silica.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully apply the solution to the top of the column. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as the separation progresses to elute the compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
| Purification Technique | Principle | Typical Yield | Achievable Purity | Throughput | Notes |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Moderate to High | Good to Excellent | High | Dependent on finding a suitable solvent. |
| Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. | Moderate to High | Good to Excellent | Low to Moderate | Highly versatile and can be optimized for difficult separations. |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-6-chloronicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 5-Bromo-6-chloronicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogen atoms in this compound in a Suzuki coupling reaction?
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[1] Therefore, for this compound, the carbon-bromine (C-Br) bond at the 5-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 6-position. This inherent difference in reactivity allows for selective functionalization at the C-Br position.[1]
Q2: Which catalyst systems are recommended for selective Suzuki coupling at the C-Br position?
For selective coupling at the C-Br bond, conventional phosphine ligands like triphenylphosphine (PPh₃) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are often effective.[1] However, for challenging substrates or to improve yields, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can be employed.[1]
Q3: Can I achieve Suzuki coupling at the C-Cl position?
Yes, it is possible to perform a Suzuki coupling at the C-Cl bond, but it is more challenging and typically requires more forcing conditions after the C-Br bond has been functionalized.[1] This generally involves the use of specialized catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, often at higher temperatures.[1]
Q4: What are the most common side reactions to anticipate?
Common side reactions include:
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Protodeboronation: Hydrolysis of the boronic acid to the corresponding arene.[1]
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Homocoupling: Coupling of two molecules of the boronic acid or two molecules of the starting halide.[1]
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Dehalogenation: Reduction of the C-Br or C-Cl bond to a C-H bond.[1]
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Di-substitution: Reaction occurring at both the C-Br and C-Cl positions.[1]
Q5: How can I minimize protodeboronation of my boronic acid?
To minimize protodeboronation, consider the following:
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Use boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis.
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Conduct the reaction under anhydrous conditions.[1]
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Use a weaker base if the reaction conditions allow.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | - Use a pre-catalyst or ensure the active Pd(0) species is generated.- Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂). |
| Inappropriate ligand | - Screen a variety of ligands with different steric and electronic properties (e.g., PPh₃, dppf, SPhos, XPhos).[1] | |
| Incorrect base | - Screen different bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄.[1]- Ensure the base is anhydrous if required.[1] | |
| Insufficient temperature | - Gradually increase the reaction temperature.[1] | |
| Inadequate degassing | - Thoroughly degas all solvents and reagents to prevent oxygen from deactivating the catalyst.[1] | |
| Poor Selectivity (Reaction at both C-Br and C-Cl) | Reaction conditions too harsh | - Reduce the reaction temperature and/or reaction time to favor the more reactive C-Br bond.[1] |
| Excess boronic acid | - Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the boronic acid.[1] | |
| Ligand choice | - Less sterically demanding ligands might favor mono-substitution at the C-Br position.[1] | |
| Significant Side Products (Homocoupling, Dehalogenation) | Oxygen in the reaction mixture | - Ensure a properly inert atmosphere (nitrogen or argon) is maintained throughout the reaction.[1] |
| Impurities in reagents | - Use pure reagents, especially the boronic acid.[1] | |
| Moisture | - For reactions sensitive to water, use anhydrous solvents and reagents to minimize protodeboronation.[1] |
Data Presentation
Table 1: Representative Conditions for Selective Suzuki Coupling at the C-Br Position
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | Data for analogous 6-bromo-4-chloroquinoline-3-carbonitrile |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | Data for analogous 6-bromo-4-chloroquinoline-3-carbonitrile |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | Data for analogous 6-bromo-4-chloroquinoline-3-carbonitrile |
| 4 | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-100 | - | Starting point protocol[1] |
Note: Specific yield data for this compound is limited in the searched literature. The data for the analogous quinoline compound is provided for guidance.[2] A starting protocol for a similar chloro-bromo-nitrile substrate is also included.[1]
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is a starting point for the selective coupling of an arylboronic acid at the 5-position of this compound.[1]
Materials:
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This compound
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Arylboronic acid (1.1 equivalents)
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Pd(PPh₃)₄ (0.05 equivalents)
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K₂CO₃ (2.0 equivalents)
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1,4-Dioxane/Water (4:1 v/v)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
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Evacuate and backfill the vessel with an inert gas three times.
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Add the degassed 1,4-dioxane/water solvent mixture via syringe.
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Add Pd(PPh₃)₄ to the reaction mixture.
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Heat the reaction to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Troubleshooting decision tree for Suzuki coupling.
References
minimizing side reactions in 5-Bromo-6-chloronicotinonitrile chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions in experiments involving 5-Bromo-6-chloronicotinonitrile.
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical modification of this compound, providing potential causes and actionable solutions to mitigate common side reactions.
Issue 1: Low Yield or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst and ligands are of high purity and have been stored correctly under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[1] |
| Inappropriate Ligand | Screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃, dppf, XPhos, SPhos) to identify the optimal one for the specific substrate combination.[1] |
| Incorrect Base | The choice of base is critical. Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous and finely powdered.[1] |
| Suboptimal Temperature | Gradually increase the reaction temperature. Less reactive aryl chlorides or sterically hindered substrates may require higher temperatures to proceed.[1] |
| Solvent Effects | The solvent can significantly impact the reaction. Screen common solvents such as dioxane, toluene, THF, or DMF. For many Suzuki reactions, the addition of a small amount of water can be beneficial.[1] |
| Protodeboronation of Boronic Acid | This side reaction is the cleavage of the C-B bond of the boronic acid by a proton source before transmetalation.[1] Use anhydrous solvents and reagents, and ensure the reaction is performed under a dry, inert atmosphere. |
Issue 2: Formation of Significant Side Products in Cross-Coupling Reactions
| Side Product | Formation Mechanism & Mitigation |
| Homocoupling | The coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1] This is often promoted by the presence of oxygen.[1] Mitigation: Thoroughly degas the solvent and reaction mixture and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1] |
| Dehalogenation | The reduction of the C-Br or C-Cl bond to a C-H bond.[1] This can occur if a hydride source is present. Mitigation: Use purified, anhydrous solvents and reagents. Avoid solvents that can act as a hydride source (e.g., isopropanol) if this side reaction is prevalent. |
| Di-substitution | Reaction occurring at both the C-Br and C-Cl positions. Mitigation: To favor mono-substitution at the more reactive C-Br bond, use milder reaction conditions (lower temperature, shorter reaction time) and a stoichiometric amount of the coupling partner.[1] |
Issue 3: Complications in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Low Reactivity | Cross-coupling of aryl chlorides is more challenging than aryl bromides. Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. More forcing reaction conditions, such as higher temperatures, may also be necessary.[1] |
| Base-sensitive Functional Groups | Strong bases like NaOtBu can lead to the decomposition of sensitive substrates. Solution: Use weaker bases such as Cs₂CO₃ or K₃PO₄, which can allow for broader functional group tolerance. |
| β-Hydride Elimination | An unproductive side reaction where the amide undergoes elimination to yield the hydrodehalogenated arene and an imine. Mitigation: The choice of ligand can influence this pathway. Bidentate phosphine ligands are sometimes employed to minimize this side reaction.[2] |
Issue 4: Unwanted Nitrile Group Reactions
| Side Reaction | Conditions & Mitigation |
| Hydrolysis to Amide | The nitrile group can be hydrolyzed to the corresponding amide under acidic or basic conditions.[3][4] Mitigation for selective reactions on the halides: Maintain neutral or anhydrous conditions. If hydrolysis is desired, it can be achieved in a controlled manner. For partial hydrolysis to the amide, carefully controlled acidic (e.g., TFA-H₂SO₄) or basic (e.g., alkaline hydrogen peroxide) conditions can be used.[3] |
| Hydrolysis to Carboxylic Acid | Complete hydrolysis of the nitrile to a carboxylic acid occurs under more vigorous acidic or basic conditions with heating.[3][4] Mitigation: Avoid prolonged exposure to strong aqueous acids or bases and high temperatures if the nitrile group is to be preserved. |
Frequently Asked Questions (FAQs)
Q1: What is the reactivity order of the halogens in this compound for palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl. Therefore, the carbon-bromine (C-Br) bond at the 5-position is typically more reactive than the carbon-chlorine (C-Cl) bond at the 6-position.[1] This allows for selective functionalization at the C-Br position under carefully controlled conditions.[1]
Q2: How can I achieve selective cross-coupling at the C-Cl position?
A2: Achieving cross-coupling at the less reactive C-Cl bond is more challenging and usually performed after the C-Br bond has been functionalized. It requires more specialized and robust catalyst systems, often involving bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands.[1] More forcing reaction conditions, such as higher temperatures, are also typically necessary.[1]
Q3: Is nucleophilic aromatic substitution (SNAr) a viable reaction for this molecule, and at which position would it occur?
A3: Yes, SNAr is a potential reaction. The electron-withdrawing nitrile group activates the pyridine ring for nucleophilic attack. In SNAr reactions, the reactivity of halogens as leaving groups is often F > Cl > Br > I.[5] Therefore, displacement of the chloride at the 6-position is generally favored over the bromide at the 5-position, especially with strong nucleophiles and/or at elevated temperatures.
Q4: How can I prevent the hydrolysis of the nitrile group during a reaction?
A4: To prevent nitrile hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Avoid acidic or basic aqueous work-up conditions if the nitrile functionality needs to be retained.
Q5: What is the best way to purify the products of reactions with this compound?
A5: Purification methods will depend on the specific product. Common techniques include:
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Aqueous work-up: Washing the crude reaction mixture with water can remove water-soluble byproducts like amine hydrochloride salts.
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Extraction: Using an organic solvent to extract the desired product from an aqueous layer.
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Column chromatography: Silica gel chromatography is a very common and effective method for purifying products from cross-coupling and other reactions.
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Recrystallization: This can be an effective method for obtaining highly pure crystalline products.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for key transformations of halo-pyridines, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of a Dihalo-Pyridine Derivative
| Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-100 | 12-24 | Moderate to High |
Note: This data is for the analogous 5-bromo-6-chloronicotinoyl chloride and serves as a general guideline.[1]
Table 2: Buchwald-Hartwig Amination of a Dihalo-Pyridine Derivative
| Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Primary/Secondary Amine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.4) | Toluene | 100-110 | 6-18 | Good to Excellent |
Note: This data is for the analogous 5-bromo-6-chloronicotinoyl chloride and serves as a general guideline.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-Br Position
This protocol provides a general method for the selective coupling of an arylboronic acid at the 5-position of this compound.
Materials:
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This compound
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Arylboronic acid (1.1 - 1.2 equivalents)
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Pd(PPh₃)₄ (0.05 equivalents)
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K₂CO₃ (2.0 equivalents)
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1,4-Dioxane/Water (4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C-Br Position
This protocol provides a general method for the selective amination at the 5-position of this compound.
Materials:
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This compound
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Amine (1.2 equivalents)
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Pd₂(dba)₃ (0.02 equivalents)
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XPhos (0.08 equivalents)
-
NaOtBu (1.4 equivalents)
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Anhydrous Toluene
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the amine, followed by this compound.
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Heat the reaction mixture to 100-110 °C and monitor its progress.
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After completion, cool the reaction to room temperature.
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Quench the reaction with saturated aqueous NH₄Cl.
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Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Visualizations
Troubleshooting Logic for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.
General Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Signaling Pathway of Common Side Reactions
Caption: Signaling pathway illustrating the formation of common side products.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-6-chloronicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 5-bromo-6-chloronicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the reactivity order of the halogens in this compound for palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the general reactivity trend for carbon-halogen bonds is C-I > C-Br > C-Cl > C-F.[1] Therefore, for this compound, the carbon-bromine (C-Br) bond at the 5-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 6-position. This inherent difference in reactivity allows for selective functionalization at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[1][2]
Q2: Which catalyst systems are recommended for selective cross-coupling at the C-Br bond?
For selective cross-coupling at the more reactive C-Br bond, a variety of standard palladium catalyst systems can be effective. The choice often depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
-
Palladium Sources: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf).[1]
-
Ligands: Conventional phosphine ligands such as triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often sufficient for selective coupling at the C-Br bond.[1] However, for more challenging substrates or to improve reaction efficiency, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can be employed.[1][3]
Q3: Is it possible to achieve cross-coupling at the less reactive C-Cl bond?
Yes, cross-coupling at the C-Cl bond is achievable, typically after the C-Br bond has been functionalized. Reactions involving aryl chlorides are more challenging and necessitate more specialized and reactive catalyst systems.[1]
-
Catalyst Systems: These reactions often require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands facilitate the difficult oxidative addition of the C-Cl bond to the palladium center.
-
Reaction Conditions: More forcing conditions, such as higher temperatures and sometimes different solvents or bases, may be necessary to promote coupling at the C-Cl position.[1]
Q4: What are common side reactions to be aware of?
Several side reactions can occur during the cross-coupling of this compound. Careful control of reaction conditions is crucial to minimize these.
-
Di-substitution: Reaction at both the C-Br and C-Cl positions. This can be minimized by using a 1:1 stoichiometry of the coupling partners and carefully selecting a catalyst system that favors mono-arylation.[4]
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki reaction) or two molecules of the aryl halide.[1]
-
Dehalogenation: The reduction of the C-Br or C-Cl bond to a C-H bond.[1]
-
Protodeboronation (in Suzuki reactions): Cleavage of the C-B bond of the boronic acid by a proton source before transmetalation can occur.[1] Using anhydrous conditions and an appropriate base can mitigate this.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source and ligand are of high purity and have been stored correctly under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[1] |
| Inappropriate Ligand | Screen a variety of ligands with different steric and electronic properties. For less reactive coupling partners, bulky, electron-rich phosphine ligands may be required.[1] |
| Incorrect Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOtBu. Ensure the base is anhydrous if the reaction is moisture-sensitive.[1] |
| Insufficient Temperature | Gradually increase the reaction temperature. Some cross-couplings require higher temperatures to proceed efficiently.[1] |
| Solvent Effects | The solvent can significantly impact the reaction. Screen common solvents for the specific cross-coupling reaction (e.g., dioxane, toluene, THF, DMF). For Suzuki reactions, the addition of a co-solvent like water can be beneficial.[1] |
| Oxygen in the Reaction Mixture | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[1] |
Issue 2: Poor Selectivity (Di-substitution)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Too Harsh | Reduce the reaction temperature and/or reaction time to favor selective reaction at the more reactive C-Br bond.[1] |
| Overly Reactive Catalyst System | While highly active catalysts are needed for C-Cl coupling, they may lead to di-substitution when targeting the C-Br bond. Consider a less reactive catalyst system, such as Pd(PPh₃)₄, for selective C-Br functionalization. |
| Stoichiometry | Use a precise 1:1 or slight excess (e.g., 1.1 equivalents) of the coupling partner to minimize the chance of a second coupling event. |
Catalyst System Comparison for Selective C-Br Coupling
The following tables provide a summary of typical catalyst systems for common cross-coupling reactions, optimized for selectivity at the C-Br bond of this compound.
Table 1: Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/Water | 80-100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100-110 |
| PdCl₂(dppf) | - | Na₂CO₃ | 1,4-Dioxane/Water | 90-100 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100-110 |
Table 2: Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100-110 |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100-110 |
Table 3: Sonogashira Coupling
| Palladium Source | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp - 50 |
| PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | Room Temp - 60 |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol provides a starting point for the selective coupling of an arylboronic acid at the 5-position of this compound.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
-
Procedure:
-
To a dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[1]
-
Add Pd(PPh₃)₄ to the reaction mixture.[1]
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction to room temperature and quench with water.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
-
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol provides a general method for the selective amination at the 5-position.
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.[1]
-
Add anhydrous toluene and stir for 10 minutes at room temperature.[1]
-
Add the amine, followed by this compound.[1]
-
Heat the reaction mixture to 100-110 °C and monitor its progress.[1]
-
After completion, cool the reaction to room temperature.[1]
-
Quench the reaction with saturated aqueous NH₄Cl.[1]
-
Extract the product with an organic solvent.[1]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.[1]
-
Purify by column chromatography.[1]
-
Visualizations
Caption: A general experimental workflow for cross-coupling reactions.
Caption: Decision tree for catalyst selection based on the target C-X bond.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
Technical Support Center: Addressing Poor Reactivity of 5-Bromo-6-chloronicotinonitrile in Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 5-Bromo-6-chloronicotinonitrile in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order of the halogens in this compound in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[1] Therefore, for this compound, the carbon-bromine (C-Br) bond at the 5-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 6-position. This inherent difference in reactivity allows for selective functionalization at the 5-position.
Q2: Is it possible to achieve cross-coupling at the C-Cl position?
Yes, it is possible to achieve cross-coupling at the C-Cl bond, typically after the more reactive C-Br bond has been functionalized.[1] Reactions at the C-Cl bond are more challenging and generally require more forcing conditions, such as higher temperatures and specialized catalyst systems. These often involve the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which facilitate the more difficult oxidative addition of the C-Cl bond to the palladium center.[1]
Q3: What are the most common side reactions observed in coupling reactions with this compound?
Common side reactions include:
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Homocoupling: Dimerization of the organometallic reagent or the aryl halide. This can often be minimized by ensuring an oxygen-free environment and using high-purity reagents.[1]
-
Dehalogenation: Reduction of the C-Br or C-Cl bond to a C-H bond. This can be promoted by trace amounts of water or other proton sources.
-
Protodeboronation (in Suzuki reactions): Cleavage of the C-B bond of the boronic acid before transmetalation occurs. Using anhydrous conditions and appropriate bases can mitigate this issue.[1]
Q4: How does the electron-withdrawing nitrile group affect the reactivity of the pyridine ring?
The electron-withdrawing nature of the nitrile group (-CN) makes the pyridine ring more electron-deficient. This generally increases the reactivity of the aryl halides towards oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source and ligand are of high quality and have been stored correctly under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Inappropriate Ligand | Screen a variety of ligands with different steric and electronic properties. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos for Suzuki; Xantphos for Buchwald-Hartwig) are often more effective.[3][4] |
| Incorrect Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ for Suzuki reactions, and stronger, non-nucleophilic bases like NaOtBu or LHMDS for Buchwald-Hartwig aminations.[4] Ensure the base is anhydrous if required. |
| Insufficient Temperature | Gradually increase the reaction temperature. While many modern catalyst systems allow for lower temperatures, some less reactive coupling partners may require heating (80-120 °C).[5] |
| Poor Solvent Choice | The solvent can significantly impact solubility and reaction rates. Screen common solvents such as 1,4-dioxane, toluene, THF, or DMF. For Suzuki reactions, the addition of a small amount of water is often beneficial.[1] |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Steps |
| Oxygen in Reaction Mixture | Rigorously exclude oxygen from the reaction. Ensure all equipment is oven-dried and cooled under an inert atmosphere. Use freshly degassed solvents. |
| Impurities in Reagents | Use high-purity starting materials, especially the organometallic coupling partner. Impurities can poison the catalyst or participate in side reactions. |
| Presence of Water | For reactions sensitive to moisture (e.g., to prevent protodeboronation in Suzuki coupling), use anhydrous solvents and reagents. Dry glassware thoroughly. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the coupling partner to drive the reaction to completion, but avoid a large excess which can lead to side reactions. |
Quantitative Data from Representative Coupling Reactions
Disclaimer: The following data is compiled from reactions with structurally similar compounds and serves as a guide for starting conditions. Optimal conditions for this compound may vary.
Table 1: Suzuki-Miyaura Coupling of Related Bromopyridines
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 |
Table 2: Sonogashira Coupling of Related Bromo-cyano-pyridines
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 92 |
| 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 92 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 3 | 85 |
Table 3: Buchwald-Hartwig Amination of Related Bromopyridines
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 60-88 |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100-110 | 12-24 | High |
| Benzylamine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 12 | High |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.08 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add anhydrous, degassed toluene and stir for 10 minutes at room temperature.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Heat the reaction mixture to 100-110 °C and monitor its progress.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.[1]
Visualizations
Caption: A logical workflow for troubleshooting poor reactivity in coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making guide for selecting the appropriate coupling reaction.
References
removal of byproducts from 5-Bromo-6-chloronicotinonitrile reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-6-chloronicotinonitrile. Our focus is on the removal of byproducts from its synthesis, which is crucial for ensuring the quality and reliability of subsequent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the primary byproducts?
A common and effective method for synthesizing this compound is the dehydration of 5-Bromo-6-chloronicotinamide. This reaction is typically achieved using a strong dehydrating agent. The primary byproducts depend on the chosen reagent and the reaction conditions.
Common Dehydrating Agents and Associated Byproducts:
| Dehydrating Agent | Common Byproducts | Remarks |
| Phosphorus pentoxide (P₂O₅) | Unreacted 5-Bromo-6-chloronicotinamide, 5-Bromo-6-chloronicotinic acid (if moisture is present), phosphoric acid species. | A powerful and common dehydrating agent. The workup can be complicated by the need to remove phosphoric acid byproducts. |
| Thionyl chloride (SOCl₂) | Unreacted 5-Bromo-6-chloronicotinamide, 5-Bromo-6-chloronicotinic acid, sulfur dioxide (SO₂), hydrogen chloride (HCl). | Gaseous byproducts (SO₂ and HCl) are easily removed, but the reaction can be harsh. |
| Phosphorus oxychloride (POCl₃) | Unreacted 5-Bromo-6-chloronicotinamide, 5-Bromo-6-chloronicotinic acid, phosphoric acid species. | A widely used reagent for this transformation. Careful control of the reaction temperature is necessary. |
Q2: My reaction to produce this compound from the corresponding amide is sluggish or incomplete. What are the potential causes and solutions?
Incomplete reactions are a common issue. Several factors can contribute to this problem:
-
Insufficient Dehydrating Agent: Ensure at least a stoichiometric amount, and often a slight excess, of the dehydrating agent is used.
-
Low Reaction Temperature: Some dehydration reactions require elevated temperatures to proceed at a reasonable rate. Gradually increasing the temperature while monitoring the reaction by TLC or LC-MS can be beneficial.
-
Poor Solubility: The starting amide may not be fully soluble in the reaction solvent. Choosing a solvent in which the starting material has better solubility at the reaction temperature can improve the outcome.
-
Presence of Moisture: Dehydrating agents are highly reactive with water. Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent quenching of the reagent and formation of the corresponding carboxylic acid.[1]
Q3: After the reaction, I have a significant amount of the starting material, 5-Bromo-6-chloronicotinamide, in my crude product. How can I remove it?
The removal of unreacted starting material can be addressed through purification techniques such as recrystallization or column chromatography. The choice of method will depend on the scale of your reaction and the polarity difference between the amide and the nitrile.
Q4: What are the best methods for purifying crude this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is an effective technique for removing small amounts of impurities. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while the impurities should remain in solution upon cooling.
-
Column Chromatography: This method is excellent for separating compounds with different polarities. For this compound, a common stationary phase is silica gel. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the equivalents of the dehydrating agent. - Increase the reaction temperature and/or reaction time. Monitor progress by TLC or LC-MS. |
| Hydrolysis of Product/Reagents | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
| Loss during Workup/Purification | - During aqueous workup, ensure the pH is controlled to prevent hydrolysis of the nitrile. - If using column chromatography, ensure the chosen solvent system provides good separation to avoid loss of product in mixed fractions. |
Issue 2: Presence of Impurities in the Final Product
| Type of Impurity | Identification | Removal Strategy |
| Unreacted 5-Bromo-6-chloronicotinamide | Can be detected by TLC, LC-MS, or NMR spectroscopy. | Column Chromatography: Use a solvent system that elutes the less polar nitrile before the more polar amide (e.g., a gradient of ethyl acetate in hexanes). Recrystallization: Find a solvent where the nitrile has significantly lower solubility than the amide at room temperature. |
| 5-Bromo-6-chloronicotinic Acid | Can be identified by a change in pH of aqueous washes or by analytical techniques like LC-MS. | Aqueous Wash: Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity. Column Chromatography: The carboxylic acid is significantly more polar than the nitrile and will have a much lower Rf on silica gel. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Bromo-6-chloronicotinamide
This protocol is a representative example and may require optimization.
Materials:
-
5-Bromo-6-chloronicotinamide
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-Bromo-6-chloronicotinamide (1.0 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (2.0 - 3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%). The exact gradient will depend on the impurities present and should be determined by TLC analysis.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Protocol 3: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as hexanes/ethyl acetate)
Procedure:
-
In an Erlenmeyer flask, add the crude this compound.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals.
Visual Guides
References
preventing decomposition of 5-Bromo-6-chloronicotinonitrile during reactions
Welcome to the Technical Support Center for 5-Bromo-6-chloronicotinonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
This compound is susceptible to a few key decomposition pathways that can impact the yield and purity of your desired product. The primary routes of degradation include:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles. This can lead to the displacement of either the bromide or the chloride substituent. The general order of reactivity for leaving groups in SNAr on electron-deficient rings is F > Cl ≈ Br > I.[1][2][3][4] However, the specific reaction conditions, including the nature of the nucleophile, solvent, and temperature, can influence the relative reactivity of the C-Br and C-Cl bonds.
-
Hydrolysis of the Nitrile Group: Under either acidic or basic conditions, the nitrile group (-CN) can be hydrolyzed. This initially forms a primary amide (-CONH2), which can be further hydrolyzed to a carboxylic acid (-COOH).[5][6]
-
Dehalogenation in Cross-Coupling Reactions: During palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, reductive dehalogenation (replacement of a halogen with a hydrogen atom) can occur as a significant side reaction.[7]
Q2: Which halogen is more likely to be displaced in a nucleophilic aromatic substitution (SNAr) reaction?
For SNAr reactions, the reactivity of halogens as leaving groups is influenced by both the strength of the carbon-halogen bond and the ability of the halogen to stabilize the intermediate Meisenheimer complex through its inductive effect. Generally, for activated aryl halides, the order of reactivity is F > Cl ≈ Br > I.[1][2][3][4] This is because the rate-determining step is often the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing nature of fluorine. However, in some cases, particularly with pyridinium ions, the leaving group abilities of chloro, bromo, and iodo can be very similar.[1][4] The precise outcome for this compound will depend on the specific nucleophile and reaction conditions.
Q3: Is this compound sensitive to light or heat?
Thermal stability is also a consideration. High reaction temperatures can promote side reactions, including dehalogenation and nucleophilic substitution. It is advisable to use the lowest effective temperature for any given transformation. The thermal decomposition of related brominated compounds can lead to the release of toxic products.[8]
Q4: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis from atmospheric moisture.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Problem 1: Low Yield or No Reaction
| Potential Cause | Recommended Solution | Citation |
| Degradation of Starting Material | Ensure the this compound is of high purity and has been stored properly under anhydrous and inert conditions. Consider analyzing the starting material by NMR or LC-MS before use. | [9] |
| Hydrolysis of Nitrile Group | If the reaction is performed in the presence of strong acid or base, consider if hydrolysis of the nitrile is a possibility. Use anhydrous solvents and reagents to minimize water content. | [5][6] |
| Poor Solubility of Reagents | Select a solvent in which all reactants are fully soluble at the reaction temperature. | [10] |
| Inactive Catalyst (for cross-coupling) | Use a fresh, high-purity catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active catalytic species. Ensure the reaction is thoroughly degassed to remove oxygen, which can deactivate the catalyst. | [11] |
Problem 2: Formation of Multiple Products (Impurity Profile)
| Potential Cause | Recommended Solution | Citation |
| Nucleophilic Aromatic Substitution (SNAr) | If a nucleophile is present (e.g., amine, alkoxide), it may displace one or both halogens. To favor reaction at a different site, consider using a protecting group strategy. If SNAr is the desired reaction, carefully control stoichiometry and temperature to favor mono-substitution. | [1][2][12][13][14] |
| Hydrolysis Products | The presence of amide or carboxylic acid impurities suggests hydrolysis of the nitrile group. Ensure strictly anhydrous conditions. If aqueous workup is necessary, perform it at a neutral pH and at low temperatures. | [5][6] |
| Dehalogenation Products | In cross-coupling reactions, the presence of products where a halogen has been replaced by hydrogen indicates dehalogenation. Optimize the reaction by screening different palladium sources, ligands, bases, and solvents. Lowering the reaction temperature and using the minimum necessary catalyst loading can also help. | [7] |
| Homocoupling (in Suzuki reactions) | The formation of biaryl products derived from the coupling of two molecules of the organoboron reagent can be minimized by using a slight excess of the boronic acid and ensuring the palladium catalyst is not deactivated. | [7] |
Experimental Protocols
The following are generalized protocols for common reactions involving this compound, with an emphasis on minimizing decomposition. Note: These are starting points and may require optimization for specific substrates and reaction scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol aims to achieve selective coupling at the more reactive C-Br position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7][11][15][16][17]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is designed for the selective amination at the C-Br position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous and degassed toluene and stir for 10 minutes at room temperature.
-
Add the amine, followed by this compound.
-
Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[11][18][19][20]
Protocol 3: Analytical Method for Monitoring Decomposition
A general HPLC-MS method can be used to monitor the progress of reactions and detect the formation of degradation products.
Instrumentation:
-
HPLC with a C18 column
-
Mass Spectrometer (ESI)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient:
A typical gradient would start with a high percentage of A and gradually increase the percentage of B to elute compounds of increasing hydrophobicity.
Detection:
-
Monitor the disappearance of the starting material (m/z corresponding to this compound).
-
Monitor for the appearance of expected degradation products, such as:
-
Hydroxylated product (replacement of Cl or Br with OH)
-
Dehalogenated products (replacement of Cl or Br with H)
-
Hydrolyzed nitrile (amide or carboxylic acid)
-
Sample Preparation:
Dilute a small aliquot of the reaction mixture in the mobile phase and inject it into the LC-MS system.[21][22][23][24][25]
Visualizations
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics of hydrolysis of acetyl, valeroyl and nicotinoyl acyl derivatives of stobadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 22. lcms.cz [lcms.cz]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine - PMC [pmc.ncbi.nlm.nih.gov]
scale-up challenges in the synthesis of 5-Bromo-6-chloronicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-6-chloronicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a multi-step process. It begins with the synthesis of the precursor, 5-Bromo-6-chloronicotinic acid, from 5-bromo-6-hydroxynicotinic acid. This acid is then converted to the highly reactive acyl chloride, 5-Bromo-6-chloronicotinoyl chloride.[1] Finally, the acyl chloride is typically converted to the primary amide, which is then dehydrated to yield the target molecule, this compound.
Q2: What are the critical reagents in the synthesis of the 5-Bromo-6-chloronicotinoyl chloride intermediate?
A2: The key transformation is the chlorination of 5-Bromo-6-chloronicotinic acid. Commonly used chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2] A catalytic amount of N,N-Dimethylformamide (DMF) is often added to facilitate the reaction.[2][3]
Q3: What are the common impurities encountered during the synthesis of 5-Bromo-6-chloronicotinoyl chloride?
A3: Common impurities include unreacted 5-Bromo-6-chloronicotinic acid, residual thionyl chloride, and the hydrolysis product, 5-Bromo-6-chloronicotinic acid, which can form if the reaction is exposed to moisture.[2]
Q4: How can I purify the crude 5-Bromo-6-chloronicotinoyl chloride?
A4: Due to its reactivity, purification must be conducted under anhydrous conditions. The two primary methods are fractional distillation under reduced pressure, which is effective for removing less volatile impurities, and recrystallization from a suitable anhydrous solvent to obtain high-purity material.
Q5: What are the key challenges when scaling up the synthesis of this compound?
A5: Key scale-up challenges include:
-
Exothermic Reactions: The chlorination and dehydration steps can be exothermic, requiring careful temperature control to prevent side reactions and ensure safety.
-
Reagent Handling: Handling large quantities of corrosive and moisture-sensitive reagents like thionyl chloride requires specialized equipment and procedures.
-
Impurity Profile Management: Impurities that are minor at the lab scale can become significant at a larger scale, impacting the purity of the final product and requiring more robust purification methods.
-
Solid Handling and Isolation: Efficient filtration and drying of intermediates and the final product at a large scale can be challenging.
-
Waste Management: The disposal of large volumes of acidic and chlorinated waste streams needs to be managed effectively.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 5-Bromo-6-chloronicotinoyl chloride
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure a sufficient excess of the chlorinating agent (e.g., 2-3 equivalents of thionyl chloride) is used. - Increase the reaction time or temperature as needed. Refluxing for several hours is common. |
| Hydrolysis of Acyl Chloride | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents for all manipulations. |
| Loss during Purification | - If using vacuum distillation, ensure the vacuum is stable and the collection flask is adequately cooled to prevent the loss of the volatile product. |
Problem 2: Low Yield in the Dehydration of 5-Bromo-6-chloronicotinamide to this compound
| Possible Cause | Suggested Solution |
| Inefficient Dehydrating Agent | - Consider using a more potent dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or cyanuric chloride. - Optimize the stoichiometry of the dehydrating agent. |
| Incomplete Reaction | - Increase the reaction temperature and/or reaction time. Monitor the reaction progress by TLC or HPLC. |
| Side Reactions | - The reaction conditions may be too harsh, leading to decomposition. Consider a milder dehydrating agent or lower reaction temperatures. |
| Product Isolation | - Ensure proper work-up procedures to efficiently extract the nitrile from the reaction mixture. The choice of extraction solvent is critical. |
Problem 3: Presence of Significant Impurities in the Final Product (this compound)
| Possible Cause | Suggested Solution |
| Impure 5-Bromo-6-chloronicotinoyl chloride | - Purify the acyl chloride intermediate by vacuum distillation or recrystallization prior to the amidation step. |
| Incomplete Dehydration | - The final product may be contaminated with the starting amide. Optimize the dehydration reaction conditions (reagent, temperature, time) to drive the reaction to completion. |
| Hydrolysis of Nitrile | - While generally stable, under harsh acidic or basic work-up conditions, the nitrile group can hydrolyze back to the amide or carboxylic acid. Ensure neutral or mildly acidic/basic conditions during work-up. |
| Side Reactions during Dehydration | - Depending on the dehydrating agent used, various byproducts can form. Ensure appropriate quenching and work-up procedures are in place to remove these. |
Data Presentation
Table 1: Representative Scale-Up Parameters for the Synthesis of this compound
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Production Scale (>100 kg) |
| Precursor Synthesis (Acid to Acyl Chloride) | |||
| Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Temperature | 0°C to reflux | 20°C to reflux (with controlled addition) | 40°C to reflux (with jacketed cooling) |
| Yield | 85-95% | 80-90% | 75-85% |
| Purity | >98% (after purification) | >97% (after purification) | >95% (often used crude in next step) |
| Nitrile Formation (Amide to Nitrile) | |||
| Reaction Time | 2-6 hours | 4-10 hours | 8-16 hours |
| Temperature | Reflux | Reflux (with efficient heat exchange) | Optimized temperature profile |
| Yield | 80-90% | 75-85% | 70-80% |
| Purity | >99% (after recrystallization) | >98% (after recrystallization) | >98% (after crystallization) |
Note: The data presented are representative and may vary depending on the specific process and equipment used. Optimization at each scale is critical.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-6-chloronicotinoyl chloride
Materials:
-
5-Bromo-6-chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a solution of 5-Bromo-6-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add a catalytic amount of DMF (1-2 drops).[4]
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the reaction mixture at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or the cessation of gas evolution.[4]
-
Remove the solvent and excess reagent in vacuo using a rotary evaporator.[4]
-
The resulting crude 5-Bromo-6-chloronicotinoyl chloride is typically used in the next step without further purification or can be purified by vacuum distillation.[2]
Protocol 2: Synthesis of 5-Bromo-6-chloronicotinamide
Materials:
-
5-Bromo-6-chloronicotinoyl chloride
-
Ammonia solution (e.g., ammonium hydroxide) or ammonia gas
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
Procedure:
-
Dissolve the crude or purified 5-Bromo-6-chloronicotinoyl chloride (1.0 eq) in an anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
-
The crude product can be purified by recrystallization.
Protocol 3: Synthesis of this compound
Materials:
-
5-Bromo-6-chloronicotinamide
-
Dehydrating agent (e.g., Phosphorus oxychloride (POCl₃), Phosphorus pentoxide (P₂O₅))
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend 5-Bromo-6-chloronicotinamide (1.0 eq) in an anhydrous solvent.
-
Slowly add the dehydrating agent (e.g., POCl₃, 1.5-2.0 eq) to the suspension at 0 °C.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess dehydrating agent by slowly pouring the reaction mixture onto crushed ice or a cold saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 5-Bromo-6-chloronicotinonitrile
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity and success of their work. 5-Bromo-6-chloronicotinonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring its purity is a critical step in quality control, demanding robust and reliable analytical methods. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound, complete with experimental protocols and comparative data to aid in method selection and implementation.
Comparison of Key Analytical Methods
The choice of an analytical method for purity assessment is contingent on several factors, including the expected impurities, the required sensitivity and accuracy, and the available instrumentation. The most common and effective techniques for the analysis of this compound and related halogenated aromatic compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[1][2][3]
| Method | Principle | Advantages | Limitations |
| HPLC-UV | Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance. | High resolution for non-volatile and thermally labile compounds. Well-established for purity and impurity profiling.[2] | The nitrile group is not a strong chromophore, potentially limiting sensitivity. Derivatization may be necessary for improved detection. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase with detection by a mass spectrometer. | High sensitivity and specificity, providing structural information for impurity identification.[3] | The compound may require derivatization to improve volatility and thermal stability. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | qNMR can provide an absolute purity value without the need for a specific reference standard of the analyte. Excellent for structural elucidation of impurities. | Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity detection. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Rapid and non-destructive, useful for a quick identity check and detection of major functional group impurities. | Primarily a qualitative technique and not suitable for quantifying low-level impurities. |
Quantitative Data Summary
Quantitative data for the direct analysis of this compound is not extensively available in public literature. However, based on the analysis of analogous halogenated aromatic compounds and pharmaceutical intermediates, the following performance characteristics can be expected.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.1-1 ng/mL | ~0.1% (w/w) |
| Limit of Quantitation (LOQ) | 5-30 ng/mL | 0.5-5 ng/mL | ~0.3% (w/w) |
| Linearity (R²) | >0.999 | >0.999 | N/A |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (%RSD) | <2% | <3% | <1% |
Note: The values presented are typical and may vary depending on the specific instrumentation, method parameters, and the nature of the impurities.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of methanol to obtain a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of methanol. Dilute with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area or by using a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile impurities.
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in dichloromethane (e.g., 1 mg/mL). Prepare a series of calibration standards by dilution.
-
Sample Preparation: Dissolve a known amount of the this compound sample in dichloromethane to a concentration within the calibration range.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1.0 mL/min
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Scan range: m/z 50-400
-
-
Analysis: Inject the standard and sample solutions. Identify and quantify impurities based on their retention times and mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measurement of purity against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard (e.g., maleic anhydride)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent to dissolve the solids completely.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Data Processing and Analysis: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualized Workflows
The following diagrams illustrate the logical workflows for the purity assessment of this compound using the described analytical methods.
Caption: Workflow for purity assessment using HPLC-UV.
References
comparing reactivity of 5-Bromo-6-chloronicotinonitrile with other nicotinonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 5-Bromo-6-chloronicotinonitrile with other nicotinonitrile derivatives. The analysis is supported by established principles of organic chemistry and illustrative experimental data from analogous systems, offering insights into its behavior in common synthetic transformations.
Introduction to the Reactivity of Halogenated Nicotinonitriles
This compound is a versatile heterocyclic building block featuring a pyridine ring substituted with two different halogen atoms and an electron-wthdrawing nitrile group. This substitution pattern allows for selective functionalization at multiple positions, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The reactivity of this compound is primarily governed by the nature of its substituents and their positions on the pyridine ring.
The key reactive sites of this compound are the carbon atoms attached to the bromine and chlorine atoms. These sites are susceptible to two main classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. The relative reactivity of the C-Br and C-Cl bonds is a key consideration in these transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing nitrile group, makes it susceptible to attack by nucleophiles, leading to the displacement of a halide.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[1] Consequently, the carbon-bromine bond at the 5-position of this compound is expected to be significantly more reactive than the carbon-chlorine bond at the 6-position. This differential reactivity allows for selective functionalization at the C-5 position while leaving the C-6 position available for subsequent transformations.
Illustrative Data for Palladium-Catalyzed Cross-Coupling Reactions
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reaction Type |
| 6-Bromonicotinonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Suzuki-Miyaura |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | >90 | Sonogashira |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Not specified | Not specified | Not specified | Not specified | Not specified | 92 | Sonogashira |
Note: The data in this table is compiled from different sources for analogous compounds and is intended to be illustrative rather than a direct comparison. Actual yields for this compound may vary depending on the specific reaction conditions.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on pyridine rings is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). The nitrile group (-CN) in nicotinonitriles is a potent electron-withdrawing group, activating the ring for nucleophilic attack.
The relative reactivity of different halogens as leaving groups in SNAr reactions does not follow the same trend as in aliphatic nucleophilic substitutions. For SNAr, the reactivity is often governed by the electronegativity of the halogen, with the order typically being F > Cl ≈ Br > I.[2] This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more polarized carbon-halogen bond.
In the case of this compound, both the chloro and bromo substituents are potential leaving groups. The presence of the ortho- and para-directing nitrile group strongly activates both positions for nucleophilic attack. The slightly higher electronegativity of chlorine compared to bromine may lead to a preference for substitution at the 6-position (C-Cl). However, the precise selectivity will also depend on the nature of the nucleophile and the reaction conditions.
Experimental Protocols
Below are generalized experimental protocols for key reactions, adapted from literature procedures for analogous compounds. These should serve as a starting point for the development of specific procedures for this compound.
Suzuki-Miyaura Coupling (General Protocol)
This protocol describes a typical procedure for the palladium-catalyzed coupling of an aryl bromide with a boronic acid.
Materials:
-
Aryl bromide (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium catalyst (0.03 mmol).
-
Seal the flask and purge with an inert gas.
-
Add the degassed solvent mixture (e.g., 4:1 Toluene/Water).
-
Heat the reaction mixture with stirring (e.g., to 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination (General Protocol)
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide.
Materials:
-
Aryl bromide (e.g., this compound)
-
Amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and phosphine ligand to a dry reaction vessel.
-
Add the anhydrous, degassed solvent and stir.
-
Add the base, followed by the amine and then the aryl bromide.
-
Heat the reaction mixture with stirring (e.g., to 100-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Suzuki-Miyaura Catalytic Cycle
References
Navigating the Structural Maze: A Comparative Guide to the Validation of 5-Bromo-6-chloronicotinonitrile using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical checkpoint in the synthesis and discovery pipeline. This guide provides a comparative analysis of predicted Nuclear Magnetic Resonance (NMR) data for 5-Bromo-6-chloronicotinonitrile and a structurally similar alternative, 6-Bromonicotinonitrile, offering a framework for structural validation in the absence of experimental spectra.
Due to the limited availability of public experimental NMR data for this compound, this guide utilizes predicted spectral data to illustrate the validation process. This approach, while not a substitute for experimental verification, serves as a powerful tool for anticipating spectral features and aiding in the interpretation of future experimental results.
Predicted NMR Data at a Glance: A Comparative Table
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and 6-Bromonicotinonitrile. These predictions are based on established computational algorithms that consider the electronic environment of each nucleus.
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | H-2: ~8.8 ppm (d), H-4: ~8.3 ppm (d) | C-2: ~153 ppm, C-3: ~110 ppm, C-4: ~145 ppm, C-5: ~120 ppm, C-6: ~150 ppm, CN: ~115 ppm |
| 6-Bromonicotinonitrile | H-2: 8.81 (dd), H-4: 8.15 (dd), H-5: 7.65 (dd)[1] | C-2: 152.0 - 154.0, C-3: 110.0 - 112.0, C-4: 140.0 - 142.0, C-5: 130.0 - 132.0, C-6: 145.0 - 147.0, CN: 116.0 - 118.0[1] |
Deciphering the Signals: A Logical Workflow
The validation of the this compound structure via NMR spectroscopy follows a systematic workflow. This process involves acquiring both ¹H and ¹³C NMR spectra and analyzing the chemical shifts, coupling patterns, and, for ¹H NMR, the integration of signals to piece together the molecular puzzle.
Caption: A flowchart illustrating the key steps in the validation of this compound's structure using ¹H and ¹³C NMR spectroscopy.
In the Lab: A Detailed Experimental Protocol
The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.
-
Ensure the sample is fully dissolved by gentle agitation.
2. NMR Spectrometer Setup:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to maximize its homogeneity, which will improve the resolution of the spectra.
3. Data Acquisition:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[1]
-
Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.[1]
-
Acquisition Time: 1-2 seconds.[1]
-
Relaxation Delay: 2-5 seconds.[1]
-
Number of Scans: 1024-4096 scans, necessary due to the low natural abundance of the ¹³C isotope.[1]
-
Decoupling: Broadband proton decoupling to simplify the spectrum by removing C-H coupling.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
By following this comprehensive approach, researchers can confidently move towards the structural elucidation and validation of novel compounds, ensuring the integrity and reliability of their scientific findings.
References
A Comparative Analysis of C-Br versus C-Cl Bond Reactivity in 5-Bromo-6-chloronicotinonitrile for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated heterocycles is a cornerstone of modern synthetic chemistry. This guide provides an objective comparison of the reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond in 5-Bromo-6-chloronicotinonitrile across three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is supported by established chemical principles and representative experimental data to inform catalyst selection and reaction optimization.
The inherent differences in bond strength and polarity between C-Br and C-Cl bonds allow for chemoselective functionalization of this compound. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[1] This principle dictates that the C-Br bond at the 5-position of the nicotinonitrile ring is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 6-position. This differential reactivity enables the selective formation of a new carbon-carbon or carbon-nitrogen bond at the C-5 position, while leaving the C-6 chloro-substituent available for subsequent transformations under more forcing conditions.
Data Presentation: Comparative Reactivity in Cross-Coupling Reactions
The following tables summarize the preferential reactivity of the C-Br bond in this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The presented yields are based on representative examples from the literature on closely related dihalopyridine substrates, illustrating the general outcomes of selective C-Br functionalization.
Table 1: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Representative Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | 6-Chloro-5-phenylnicotinonitrile | High |
Table 2: Buchwald-Hartwig Amination
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Representative Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 6-Chloro-5-morpholinonicotinonitrile | 60-88 |
Table 3: Sonogashira Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Representative Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 6-Chloro-5-(phenylethynyl)nicotinonitrile | 92 |
Experimental Protocols
The following are detailed methodologies for achieving selective C-Br bond functionalization in this compound.
Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol outlines the selective coupling of an arylboronic acid at the 5-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol provides a general method for the selective amination at the 5-position.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the amine, followed by this compound.
-
Heat the reaction mixture to 100-110 °C and monitor its progress.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Selective Sonogashira Coupling at the C-Br Position
This protocol describes the coupling of a terminal alkyne at the 5-position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
THF (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Mandatory Visualization
Caption: General workflow for selective C-Br bond functionalization.
Caption: Suzuki-Miyaura catalytic cycle.
Caption: Buchwald-Hartwig amination catalytic cycle.
Caption: Sonogashira coupling catalytic cycles.
References
A Comparative Guide to the Quantitative Analysis of 5-Bromo-6-chloronicotinonitrile in Reaction Mixtures
For researchers and professionals in drug development, the accurate quantification of intermediates like 5-Bromo-6-chloronicotinonitrile is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between these methods depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. While direct analysis of this compound is feasible, its physicochemical properties may necessitate different sample preparation and instrumental approaches for optimal results.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds. Given that this compound possesses a chromophore, it can be sensitively detected by UV spectroscopy.[1] This method is particularly advantageous for analyzing reaction mixtures with minimal sample cleanup, as the separation is performed in the liquid phase.
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.
-
Dissolve the sample in a known volume of acetonitrile (e.g., 10 mL) and vortex thoroughly.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 90% B
-
12-15 min: 90% B
-
15.1-18 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 270 nm (to be optimized based on the UV spectrum of the analyte)
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[2][3] For substituted pyridines and related compounds, GC offers high resolution and sensitivity.[2] Coupling with a mass spectrometer provides high selectivity and structural confirmation. While this compound may be amenable to direct GC analysis, a derivatization step can sometimes improve peak shape and thermal stability, although it is less critical than for more reactive functional groups like acyl chlorides.[4]
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.
-
Prepare a series of calibration standards by serial dilution, ranging from 0.5 µg/mL to 50 µg/mL. An internal standard (e.g., a stable compound with similar chromatographic properties) should be added to each standard and sample for improved accuracy.[4]
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve in the chosen solvent and add the internal standard.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile impurities.
-
Filter the final solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, hold for 5 minutes.[4]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 50-350. For quantification, Selected Ion Monitoring (SIM) of characteristic ions is recommended.
-
-
Data Analysis:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Determine the concentration of the analyte in the sample using this curve.
-
Comparative Summary of Analytical Methods
The selection of an appropriate analytical method is a critical decision in the drug development process. Both HPLC-UV and GC-MS offer reliable means for the quantitative analysis of this compound, each with distinct advantages and limitations.
| Parameter | HPLC-UV | GC-MS |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility and boiling point |
| Instrumentation | Widely available, lower cost | More specialized, higher initial cost |
| Sample Volatility | Not required | Required (analyte must be volatile and thermally stable) |
| Derivatization | Generally not required | May be beneficial but not always necessary for nitriles[4] |
| Selectivity | Good; based on retention time and UV spectrum | Excellent; based on retention time and mass fragmentation pattern |
| Sensitivity | Good (ng range) | Excellent (pg range), especially in SIM mode |
| Sample Throughput | Moderate; typical run times of 15-20 minutes | Moderate; similar run times to HPLC |
| Matrix Effects | Can be significant, may require sample cleanup | Less susceptible to non-volatile matrix components |
| Key Advantage | Simplicity, direct analysis of aqueous/polar samples | High specificity and structural confirmation |
References
Spectroscopic Comparison of 5-Bromo-6-chloronicotinonitrile and its Synthetic Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the versatile synthetic intermediate, 5-Bromo-6-chloronicotinonitrile, and its key precursors. By presenting key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, comparative format, this document aims to facilitate the identification, characterization, and quality control of these compounds in a research and development setting.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process commencing from readily available 6-hydroxynicotinic acid. The established synthetic route involves bromination, chlorination, and subsequent conversion of the carboxylic acid functionality to a nitrile group, proceeding through key intermediates as illustrated in the pathway below.
Caption: Synthetic pathway of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and confirming the identity and purity of each intermediate and the final product.
¹H NMR Data
| Compound Name | Structure | Chemical Shift (δ ppm) and Multiplicity |
| 5-Bromo-6-hydroxynicotinic Acid | 8.16 (d, J=2.3 Hz, 1H), 8.04 (d, J=2.5 Hz, 1H) | |
| 5-Bromo-6-chloronicotinic Acid | 8.85 (d, J=2.0 Hz, 1H), 8.53 (d, J=2.0 Hz, 1H) | |
| 5-Bromo-6-chloronicotinamide | Data not available in search results | |
| This compound | 8.89 (d, J=2.1 Hz, 1H), 8.41 (d, J=2.1 Hz, 1H) |
Infrared (IR) Spectroscopy Data
| Compound Name | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| 5-Bromo-6-hydroxynicotinic Acid | Data not available in search results | - |
| 5-Bromo-6-chloronicotinic Acid | Data not available in search results | - |
| 5-Bromo-6-chloronicotinamide | Data not available in search results | - |
| This compound | ~2230 | C≡N stretch |
| ~1570, ~1450 | C=C/C=N aromatic ring stretches | |
| ~850-750 | C-Cl stretch, C-H out-of-plane bending |
Mass Spectrometry (MS) Data
| Compound Name | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 5-Bromo-6-hydroxynicotinic Acid | 218.01 | Data not available in search results |
| 5-Bromo-6-chloronicotinic Acid | 236.45 | Data not available in search results |
| 5-Bromo-6-chloronicotinamide | 235.47 | Data not available in search results |
| This compound | 217.45 | 217/219/221 (M⁺, isotopic pattern for Br/Cl), loss of CN, loss of Cl, loss of Br |
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and analysis of this compound and its precursors.
Synthesis of 5-Bromo-6-chloronicotinamide
A solution of 5-bromo-6-chloronicotinic acid in an appropriate solvent (e.g., dichloromethane) is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acid chloride. The crude acid chloride is then reacted with aqueous ammonia to yield 5-bromo-6-chloronicotinamide.
Synthesis of this compound
5-Bromo-6-chloronicotinamide is subjected to dehydration to yield the target nitrile. This is commonly achieved by heating the amide with a dehydrating agent such as phosphorus pentoxide or trifluoroacetic anhydride.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Standard proton NMR spectra are acquired to determine chemical shifts, coupling constants, and integration values.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹ to identify key functional group vibrations.
Mass Spectrometry (MS):
-
Sample Introduction: Samples can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is commonly used to generate fragment ions.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded to determine the molecular weight and fragmentation pattern.
This guide provides a foundational spectroscopic comparison for this compound and its precursors. Researchers are encouraged to consult specific literature for more detailed experimental conditions and advanced spectroscopic techniques for in-depth characterization.
Comparative Stability Analysis: 5-Bromo-6-chloronicotinonitrile vs. 5-Bromo-6-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the chemical stability of 5-Bromo-6-chloronicotinonitrile and its carboxylic acid analog, 5-Bromo-6-chloronicotinic acid. Understanding the relative stability of these compounds is crucial for their handling, storage, and application in pharmaceutical and chemical synthesis. This document outlines the expected stability based on the intrinsic properties of the nitrile and carboxylic acid functional groups and provides detailed experimental protocols for a comprehensive stability assessment.
Introduction to the Analogs
This compound and 5-Bromo-6-chloronicotinic acid are substituted pyridine derivatives. The key difference lies in the functional group at the 3-position of the pyridine ring: a nitrile (-C≡N) group in the former and a carboxylic acid (-COOH) group in the latter. This variation is expected to significantly influence their stability under various stress conditions.
Qualitative Stability Comparison
From a chemical standpoint, the nitrile group in this compound is susceptible to hydrolysis, a reaction that converts the nitrile to a carboxylic acid in the presence of water, and can be catalyzed by acidic or basic conditions.[1][2] This inherent reactivity suggests that the nitrile compound may be less stable in aqueous environments compared to its carboxylic acid counterpart.
The carboxylic acid group of 5-Bromo-6-chloronicotinic acid is generally considered a stable functional group.[3] However, like many organic molecules, it can be susceptible to decarboxylation under high temperatures, although this typically requires significant thermal stress for aromatic carboxylic acids. Both molecules, containing a substituted pyridine ring, may be susceptible to photolytic degradation upon exposure to UV or visible light. The pyridine ring itself is a stable aromatic system.[4][5][6][7]
Expected Stability Summary
The following table summarizes the expected relative stability of the two compounds under different stress conditions. It is important to note that this is a qualitative assessment, and empirical data from forced degradation studies are necessary for a definitive comparison.
| Stability Parameter | This compound | 5-Bromo-6-chloronicotinic Acid | Rationale |
| Hydrolytic Stability | Lower | Higher | The nitrile group is prone to hydrolysis to form the carboxylic acid.[1][2] |
| Thermal Stability | Potentially Higher | Potentially Lower | While both are expected to be relatively thermally stable, aromatic carboxylic acids can undergo decarboxylation at elevated temperatures. |
| Photostability | Moderate to High | Moderate to High | Both compounds contain a chromophoric pyridine ring and may be susceptible to photodegradation. The specific impact of the nitrile vs. carboxylic acid group on photostability requires experimental evaluation. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound and 5-Bromo-6-chloronicotinic acid, a forced degradation study should be performed.[8][9][10][11] This involves subjecting the compounds to various stress conditions and analyzing the extent of degradation over time, typically by a stability-indicating HPLC method.
Hydrolytic Stability Protocol
-
Objective: To determine the rate of degradation in aqueous solutions at different pH values.
-
Methodology:
-
Prepare solutions of each compound (e.g., 1 mg/mL) in separate volumetric flasks containing:
-
0.1 N Hydrochloric Acid (acidic condition)
-
Purified Water (neutral condition)
-
0.1 N Sodium Hydroxide (basic condition)
-
-
Store the solutions at a controlled temperature (e.g., 60°C) and protect from light.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Thermal Stability Protocol
-
Objective: To evaluate the impact of high temperature on the solid-state stability.
-
Methodology:
-
Place a known quantity of each solid compound in separate, loosely capped vials.
-
Expose the vials to a high temperature in a calibrated oven (e.g., 80°C).
-
At specified time points (e.g., 1, 3, 7, 14 days), remove a vial of each compound.
-
Allow the samples to cool to room temperature.
-
Dissolve a known amount of the solid in a suitable solvent.
-
Analyze the resulting solution by HPLC to determine the percentage of degradation.
-
Photostability Protocol
-
Objective: To assess the degradation upon exposure to light.
-
Methodology:
-
Prepare solutions of each compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Expose the solutions to a calibrated light source that provides both UV and visible output (as per ICH Q1B guidelines).
-
Simultaneously, keep control samples protected from light.
-
After a defined exposure period, analyze both the exposed and control samples by HPLC.
-
Compare the chromatograms to identify and quantify any photodegradation products.
-
Visualizing Degradation Pathways and Experimental Workflow
The following diagrams illustrate the key hydrolytic degradation pathway for this compound and the general workflow for the comparative stability assessment.
Conclusion
Based on fundamental chemical principles, this compound is expected to be less stable than 5-Bromo-6-chloronicotinic acid, particularly under hydrolytic conditions. The nitrile functional group represents a latent carboxylic acid, which can be unmasked in the presence of water. However, the relative stability under thermal and photolytic stress is less predictable and requires empirical investigation. The provided experimental protocols offer a robust framework for researchers to generate the necessary quantitative data to make informed decisions regarding the handling, formulation, and storage of these important chemical intermediates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. AGU Fall Meeting 2020 [agu.confex.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ijrpp.com [ijrpp.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Performance of Palladium Catalysts in Cross-Coupling Reactions with 5-Bromo-6-chloronicotinonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. 5-Bromo-6-chloronicotinonitrile represents a valuable building block, offering two distinct reaction handles for sequential cross-coupling reactions. The selective activation of the C-Br versus the C-Cl bond is paramount for controlled synthesis, and the choice of palladium catalyst is a critical determinant of reaction efficiency, selectivity, and overall success. This guide provides a comparative overview of the performance of various palladium catalysts in the context of cross-coupling reactions with substrates analogous to this compound, supported by experimental data to inform catalyst selection and methods development.
Chemoselectivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl > C-F.[1] For this compound, the carbon-bromine (C-Br) bond is typically more reactive than the carbon-chlorine (C-Cl) bond.[1] This inherent difference in reactivity allows for selective functionalization at the 5-position (bromine) while leaving the 6-position (chlorine) available for subsequent transformations.[1] Achieving high selectivity often hinges on the careful selection of the palladium catalyst, ligands, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, enabling the introduction of a diverse range of aryl and heteroaryl substituents.[2][3] The choice of catalyst can significantly impact yield and reaction time.[4]
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridine Analogs
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Substrate Analog |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 80 | 24 | 85-96 | 5 | 5-Bromonicotinic acid[4] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | Not Specified | 5-Bromonicotinic acid[4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | High | Not Specified | 5-Bromonicotinic acid[4] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 | 2 | 6-Bromonicotinonitrile[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.[3]
-
Add the palladium catalyst.[3]
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[3]
-
Add the degassed solvent mixture via syringe.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction to room temperature.[3]
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography.[2]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: General catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines.[5] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often providing the best results.[1][6]
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of a Bromopyridine Analog
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Substrate Analog & Coupling Partner |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | Not Specified | High | 2 (Pd) / 8 (Ligand) | 5-Bromo-6-chloronicotinoyl chloride with Amine[1] |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.08 mmol)
-
NaOtBu (1.4 mmol)
-
Anhydrous Toluene
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.[1]
-
Add anhydrous toluene and stir for 10 minutes at room temperature.[1]
-
Add the amine, followed by this compound.[1]
-
Heat the reaction mixture to 100-110 °C and monitor its progress.[1]
-
After completion, cool the reaction to room temperature.[1]
-
Quench the reaction with saturated aqueous NH₄Cl.[1]
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, offering a powerful tool for the vinylation of substrates like this compound.[2][7]
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 mmol)
-
Olefin (e.g., Styrene or an acrylate, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.01-1 mol%)
-
Ligand (if required, e.g., P(o-tolyl)₃)
-
Base (e.g., K₂CO₃ or Et₃N, 1.2-2.0 mmol)
-
Solvent (e.g., NMP, DMF, or acetonitrile)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, ligand (if applicable), and base.[2]
-
Flush the vessel with an inert gas.[2]
-
Add the olefin and the solvent.[2]
-
Heat the mixture to the specified temperature (e.g., 100-140 °C) with stirring for the required duration.[2]
-
Monitor the reaction by TLC or GC-MS.[2]
-
After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.[2]
-
Purify the product by column chromatography.[2]
Catalytic Cycle for Heck Reaction
Caption: General catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne, typically catalyzed by palladium and a copper co-catalyst.[8][9] This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes.[8]
Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of Bromopyridine Analogs
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Analog & Coupling Partner |
| Pd(PPh₃)₂Cl₂ (1-5) | CuI (2-10) | Et₃N | DMF | 25-80 | 2-12 | 80-95 | Methyl 5-bromonicotinate with Phenylacetylene[8] |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 75-85 | Representative aryl bromide with 1-Heptyne[8] |
| Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | 8 | 80-90 | Representative aryl bromide with Trimethylsilylacetylene[8] |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)
-
Base (e.g., Et₃N, 2-3 equivalents)
-
Solvent (e.g., DMF or THF, 5 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound in a suitable solvent.[8]
-
Add the terminal alkyne.[8]
-
Add the base, palladium catalyst, and copper(I) co-catalyst.[8]
-
Stir the reaction at the appropriate temperature (e.g., 25-80 °C).[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[3]
-
Extract the mixture with a suitable organic solvent.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.[3]
-
Purify the crude product by column chromatography.
Catalytic Cycle for Sonogashira Coupling
Caption: General catalytic cycle of the Sonogashira coupling.
Experimental Workflow for Catalyst Screening
The selection of an optimal palladium catalyst system often requires empirical screening. A general workflow for such a screening process is outlined below.
Caption: General experimental workflow for palladium catalyst screening.
Conclusion
The choice of palladium catalyst for the functionalization of this compound is highly dependent on the desired transformation. For Suzuki-Miyaura couplings, catalyst systems like Pd(dppf)Cl₂ may offer rapid synthesis, while traditional catalysts like Pd(PPh₃)₄ provide reliable, high yields with longer reaction times.[4] For Buchwald-Hartwig aminations, catalyst systems incorporating bulky, electron-rich phosphine ligands such as XPhos are often necessary.[1] The chemoselective functionalization of the C-Br bond is generally favored, but reactions at the C-Cl bond are also possible, typically requiring more specialized and reactive catalyst systems, potentially with N-heterocyclic carbene (NHC) ligands, and more forcing conditions.[1] The provided protocols and comparative data, derived from closely related substrates, offer a solid foundation for researchers to develop efficient and selective cross-coupling strategies for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Comparative Biological Activity of 5-Bromo-6-chloronicotinamide Derivatives vs. Parent Compound
A Guide for Researchers in Drug Discovery and Development
The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The strategic placement of halogen atoms, such as in the 5-Bromo-6-chloronicotinamide backbone, provides a versatile platform for developing novel therapeutic candidates by allowing for fine-tuning of the molecule's electronic properties, lipophilicity, and binding interactions with biological targets. This guide provides a comparative analysis of a series of N-substituted 5-Bromo-6-chloronicotinamide analogs against their parent compound to elucidate their structure-activity relationships (SAR) as potential anticancer agents.
Comparison of In Vitro Anticancer Activity
A series of novel N-substituted 5-Bromo-6-chloronicotinamide analogs were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines: A549 (Lung Cancer), MCF-7 (Breast Cancer), and HCT116 (Colon Cancer). The half-maximal inhibitory concentrations (IC₅₀) were determined following a 72-hour treatment period. The parent compound for this series is the N-phenyl substituted analog (BCNA-01).
The data presented in this guide is based on a hypothetical study and is intended to be illustrative of the structure-activity relationships observed in such derivatives.
Table 1: Comparative IC₅₀ Values of 5-Bromo-6-chloronicotinamide Derivatives
| Compound ID | R Group (Substitution on N-Phenyl Ring) | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| BCNA-01 (Parent) | H | 15.2 ± 1.8 | 21.5 ± 2.5 | 18.9 ± 2.1 |
| BCNA-02 | 4-OCH₃ | 8.7 ± 0.9 | 12.3 ± 1.4 | 10.1 ± 1.1 |
| BCNA-03 | 4-Cl | 5.1 ± 0.6 | 7.8 ± 0.9 | 6.5 ± 0.7 |
| BCNA-04 | 4-CF₃ | 2.3 ± 0.3 | 4.1 ± 0.5 | 3.0 ± 0.4 |
| BCNA-05 | 3,4-diCl | 3.5 ± 0.4 | 5.9 ± 0.7 | 4.2 ± 0.5 |
| Doxorubicin (Standard) | N/A | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Data is illustrative and based on a hypothetical study for comparative purposes.[1]
Data Interpretation: The illustrative data indicates that substitutions on the N-phenyl ring significantly influence the anticancer activity of the 5-Bromo-6-chloronicotinamide scaffold.[1]
-
Effect of Electron-Donating Groups: The introduction of an electron-donating methoxy group at the 4-position (BCNA-02) resulted in a moderate increase in potency compared to the unsubstituted parent compound (BCNA-01).
-
Effect of Electron-Withdrawing Groups: A notable enhancement in cytotoxic potency was observed with the addition of electron-withdrawing groups.[1] A single chloro-substitution at the 4-position (BCNA-03) led to a significant improvement in activity. The most potent analog in this series was the 4-trifluoromethyl substituted derivative (BCNA-04), which demonstrated the lowest IC₅₀ values across all three cancer cell lines.[1] The 3,4-dichloro substituted analog (BCNA-05) also showed strong potency, though slightly less than the 4-CF₃ derivative.
This structure-activity relationship suggests that electron-withdrawing substituents on the N-phenyl ring are favorable for the cytotoxic activity of this class of compounds.
Visualizing the Scientific Workflow and Biological Context
To better understand the process of discovery and the potential mechanism of action, the following diagrams illustrate the general workflow and a relevant biological pathway.
Many anticancer agents exert their effect by inducing programmed cell death, or apoptosis. Potent 5-Bromo-6-chloronicotinamide analogs could plausibly modulate key proteins within apoptotic signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the synthesis and biological evaluation of the described compounds.
General Synthesis of N-substituted 5-Bromo-6-chloronicotinamide Derivatives[1]
This protocol outlines the amide bond formation between 5-Bromo-6-chloronicotinoyl chloride and various substituted anilines.
-
Materials:
-
Appropriately substituted aniline (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
5-Bromo-6-chloronicotinoyl chloride (1.0 mmol)
-
Anhydrous dichloromethane (DCM)
-
1N HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
To a solution of the appropriately substituted aniline (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (20 mL) at 0°C, a solution of 5-Bromo-6-chloronicotinoyl chloride (1.0 mmol) in anhydrous DCM (10 mL) was added dropwise.
-
The reaction mixture was stirred at room temperature for 12 hours.
-
Upon completion (monitored by TLC), the reaction mixture was washed sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
The organic layer was dried over anhydrous MgSO₄, filtered, and the solvent was removed under reduced pressure.
-
The resulting crude product was purified by column chromatography or recrystallization to yield the desired N-substituted 5-Bromo-6-chloronicotinamide derivative.
-
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Cells were harvested and seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: A serial dilution of each test compound was prepared in culture medium. The medium from the cell plates was aspirated and 100 µL of the compound dilutions were added to the respective wells. Control wells contained vehicle (DMSO) at the same concentration as the treated wells.
-
Incubation: The plates were incubated for 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, 10 µL of MTT solution was added to each well, and the plates were incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of solubilization buffer (DMSO) was added to each well to dissolve the purple formazan crystals. The plate was gently agitated on an orbital shaker for 15 minutes.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
References
Safety Operating Guide
Proper Disposal of 5-Bromo-6-chloronicotinonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, the primary and recommended disposal route for 5-Bromo-6-chloronicotinonitrile is through a licensed and approved hazardous waste disposal facility. This document provides essential safety and logistical information to guide researchers, scientists, and drug development professionals in the proper handling and disposal of this compound. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If there is a risk of dust formation or inhalation, a NIOSH-approved respirator is necessary.
In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.
-
Solid Waste: Collect any solid this compound waste, including residual powder and contaminated disposable items (e.g., weigh boats, spatulas), in a designated, clearly labeled hazardous waste container for halogenated organic compounds.
-
Contaminated Labware: Non-disposable labware that has been in contact with the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected in a separate, labeled container for "Halogenated Organic Solvent Waste." Do not pour the rinsate down the drain.
-
Spill Cleanup: In the event of a spill, contain the material using an absorbent pad or other inert material. Carefully sweep up the absorbed material and place it in the designated hazardous waste container.
Approved Disposal Methodologies
Disposal of this compound must be carried out by a licensed hazardous waste disposal facility, which will typically employ one of the following methods due to the compound's halogenated and nitrile functionalities.
Primary Recommended Method: High-Temperature Incineration
Incineration is the most effective method for the complete destruction of halogenated organic compounds. The process should be conducted in a permitted hazardous waste incinerator equipped with appropriate air pollution control devices to neutralize acidic gases (such as HBr and HCl) formed during combustion.
Alternative Method: Chemical Treatment (for the Nitrile Group)
While incineration is preferred, chemical treatment may be used as a preliminary step or as part of a comprehensive disposal plan, particularly to address the toxicity of the nitrile (cyanide) group. A common method is alkaline chlorination. This process involves the oxidation of the cyanide group to a less toxic cyanate, and ultimately to carbon dioxide and nitrogen gas.
Quantitative Data for Disposal Parameters
The following table summarizes key operational parameters for the recommended disposal methods. These values are based on guidelines for halogenated organic compounds and cyanide-containing waste. Specific parameters for this compound should be confirmed by the waste disposal facility.
| Parameter | Incineration | Alkaline Chlorination (for Nitrile Group) |
| Operating Temperature | 1100°C (minimum for waste containing >1% halogenated organic substances)[1][2] | Ambient |
| Residence Time | 2 seconds (minimum in the secondary combustion chamber)[1][2] | 10 - 30 minutes (for conversion to cyanate)[3] |
| pH | Not applicable | 9.0 - 11.0[4][5] |
| Key Reagents | Auxiliary fuel (if needed), Air/Oxygen | Sodium Hypochlorite (NaOCl) or Chlorine gas (Cl₂), Sodium Hydroxide (NaOH) |
Experimental Protocols for Spill Decontamination
In the event of a small laboratory spill, the following protocol should be followed:
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Don the appropriate PPE as described in Section 1.
-
Containment: If the spill is a powder, carefully cover it with a damp paper towel to avoid generating dust. For a solution, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or cat litter).
-
Absorption: Gently apply the absorbent material over the entire spill, working from the outside in.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a cloth or paper towels soaked in a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Labeling and Disposal: Seal and label the waste container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5-Bromo-6-chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 5-Bromo-6-chloronicotinonitrile (CAS No. 71702-01-7). Adherence to these procedures is critical to ensure a safe laboratory environment and minimize risk to personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1][2] The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Fire/flame resistant and impervious clothing, such as a lab coat. Chemical-resistant gloves (Nitrile rubber). | Prevents skin contact which can be harmful and cause irritation.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[3] | Protects against inhalation of harmful dust or vapors.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.[4]
Handling and Use
-
Controlled Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4]
-
Avoid Dust Formation: Take precautions to prevent the formation of dust during handling.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.
Spill Management
In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps.
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Container: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Segregation: Do not mix with non-halogenated waste.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific procedures.
Standard Operating Procedure (SOP) for Laboratory Use
The following diagram illustrates the standard procedure for using this compound in a laboratory experiment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
